(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2)5-6(9-8)3-4-10-7;/h6,9H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPWFODLLWAQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
The following technical guide details the chemical identity, synthesis, and application of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry.
Executive Summary
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (also known as (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride) is a specialized saturated oxygen heterocycle used primarily as a hydrazine donor in the synthesis of bioactive pyrazoles and indazoles.[1][2]
Its structural significance lies in the gem-dimethyl substitution at the 2-position of the tetrahydropyran ring. This modification serves two critical functions in drug design:
-
Metabolic Blocking: It sterically hinders oxidative metabolism (CYP450) at the typically labile
-position next to the oxygen. -
Conformational Locking: The bulky methyl groups bias the ring pucker, reducing the entropic penalty upon binding to protein targets.
It has emerged as a key intermediate in the synthesis of next-generation GLP-1 receptor agonists (e.g., Orforglipron ) and various PI3K/mTOR kinase inhibitors.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (2,2-Dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride |
| Common Name | (2,2-Dimethyloxan-4-yl)hydrazine HCl |
| CAS Number | 1803582-12-8 |
| Molecular Formula | |
| Molecular Weight | 180.68 g/mol (Salt); 144.22 g/mol (Free Base) |
| SMILES | CC1(CCOC(C1)NN)C.Cl |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes |
| Precursor CAS | 1194-16-7 (2,2-Dimethyltetrahydropyran-4-one) |
Synthesis & Manufacturing Protocols
The industrial synthesis of this compound typically proceeds via the Reductive Amination of the corresponding ketone. This route is preferred over direct alkylation due to higher regioselectivity and the avoidance of over-alkylation.
Retrosynthetic Pathway
The synthesis hinges on the availability of 2,2-dimethyltetrahydropyran-4-one , which is synthesized via the acid-catalyzed cyclization of mesityl oxide with ethyl formate or via hydrogenation of dihydropyranone precursors.
Figure 1: Synthetic route from commodity chemicals to the target hydrazine salt.
Detailed Experimental Protocol
Note: This protocol is a generalized procedure derived from standard reductive amination methodologies for hindered ketones.
Step 1: Hydrazone Formation
-
Reagents: Charge a reaction vessel with 2,2-dimethyltetrahydropyran-4-one (1.0 eq) and Methanol (10 vol).
-
Addition: Cool to 0°C. Add Hydrazine Hydrate (64% aq., 1.2 eq) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Note: The hydrazone intermediate is often not isolated due to hydrolytic instability.
Step 2: Reduction
-
Catalyst: Add NaBH
CN (1.5 eq) in portions (if chemical reduction) or transfer to a hydrogenation vessel with Pd/C (10% w/w) . -
Conditions: If hydrogenating, pressurize to 3 atm H
and stir at 25°C for 12 hours. -
Workup: Filter the catalyst through Celite. Concentrate the filtrate to remove methanol.
-
Extraction: Dilute residue with DCM, wash with brine, and dry over Na
SO .
Step 3: Salt Formation
-
Acidification: Dissolve the crude free base oil in anhydrous diethyl ether or 1,4-dioxane.
-
Precipitation: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. A white precipitate will form immediately.
-
Isolation: Filter the solid under N
atmosphere (hygroscopic). Wash with cold ether. -
Drying: Dry under high vacuum at 40°C to yield the title compound.
Applications in Drug Discovery
The (2,2-dimethyloxan-4-yl) moiety is a "privileged structure" in modern medicinal chemistry, specifically designed to optimize Lipophilic Ligand Efficiency (LLE) .
Pharmacophore Logic
-
Gem-Dimethyl Effect: The two methyl groups at C2 introduce steric bulk that prevents the rotation of the ether bond, locking the ring into a specific chair conformation. This reduces the entropy loss upon binding to a receptor pocket.
-
Metabolic Stability: Unsubstituted tetrahydropyrans are susceptible to oxidative metabolism at the C2/C6 positions. The methyl groups block this site, significantly extending the half-life (
) of the drug.
Case Study: Orforglipron (GLP-1 Agonist)
Recent literature highlights the use of this scaffold in the synthesis of Orforglipron , a non-peptide oral GLP-1 receptor agonist. The hydrazine derivative is used to construct the pyrazole/indazole core, linking the solubilizing pyran ring to the pharmacophore.
Figure 2: Application of the hydrazine building block in therapeutic areas.
Handling & Safety (E-E-A-T)
-
Toxicity: Like all hydrazines, this compound should be treated as a potential genotoxin and carcinogen .
-
Handling: Use only in a fume hood. Wear double nitrile gloves.
-
Stability: The hydrochloride salt is stable at room temperature but is hygroscopic . Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless intended for reaction).
References
-
BLD Pharm. (2025). Product Analysis: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (CAS 1803582-12-8).[1][2][3][4] Retrieved from
-
PubChem. (2025). Compound Summary: 2,2-Dimethyltetrahydropyran-4-one (CAS 1194-16-7). National Library of Medicine. Retrieved from
-
ChemicalBook. (2025).[5] Synthesis routes for 2,2-dimethyltetrahydropyran-4-one. Retrieved from
-
American Chemical Society (ACS). (2024). Development of a Manufacturing Process for a Key (S)-5-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1H-indole Intermediate for Orforglipron. Organic Process Research & Development. Retrieved from
-
Fujifilm Wako. (2025). Chemical Catalog: 1803582-12-8.[1][2][3][4] Retrieved from
-
AA Blocks. (2025). Building Blocks for Medicinal Chemistry: Tetrahydropyrans. Retrieved from
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An In-depth Technical Guide to the Molecular Structure of (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical significance of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride. This compound serves as a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The guide delves into its structural and conformational analysis, outlines a logical synthetic pathway, predicts its spectroscopic characteristics, and discusses its reactivity and potential applications. By synthesizing foundational chemical principles with practical insights, this document aims to equip researchers with the in-depth knowledge required to effectively utilize this versatile chemical entity in complex synthetic programs.
Core Molecular Structure and Nomenclature
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is a salt composed of a protonated substituted oxane ring and a chloride counter-ion. The systematic name clarifies the precise arrangement of its constituent parts:
-
Oxane: This is the IUPAC-preferred name for a six-membered saturated heterocycle containing an oxygen atom, also commonly known as tetrahydropyran.
-
2,2-Dimethyl: Two methyl groups are attached to the carbon atom at position 2 of the oxane ring.
-
4-yl: The substituent, a hydrazine group, is attached to the carbon atom at position 4 of the ring.
-
Hydrazine: A functional group consisting of two nitrogen atoms linked by a single bond (-NH-NH2).
-
Hydrochloride: This indicates that the basic hydrazine moiety has been protonated by hydrochloric acid to form a salt (-NH-NH3+ Cl-). Depending on the pH, it can also exist as a dihydrochloride, with both nitrogen atoms protonated.
The combination of the polar, metabolically resilient oxane scaffold with the highly reactive and versatile hydrazine functional group makes this molecule a significant intermediate in the synthesis of more complex molecules, particularly in the search for new therapeutic agents.[1][2]
| Identifier | Value | Source |
| IUPAC Name | (2,2-dimethyloxan-4-yl)hydrazine hydrochloride | PubChemLite[3] |
| Molecular Formula | C7H17ClN2O (monohydrochloride) | Derived |
| Molecular Weight | 180.68 g/mol (monohydrochloride) | Derived |
| CAS Number | 1803593-29-4 (dihydrochloride) | AA Blocks[4] |
| SMILES | CC1(CC(CCO1)NN)C.Cl | PubChemLite[3] |
| InChI | InChI=1S/C7H16N2O.ClH/c1-7(2)5-6(9-8)3-4-10-7;/h6,9H,3-5,8H2,1-2H3;1H | PubChemLite[3] |
Conformational Analysis and Stereochemistry
The functionality and reactivity of cyclic molecules are intrinsically linked to their three-dimensional shape. The oxane ring of (2,2-Dimethyloxan-4-yl)hydrazine is not planar and, like cyclohexane, adopts a low-energy chair conformation to minimize angular and torsional strain.[5][6]
Key Conformational Features:
-
Chair Conformation: The oxane ring exists predominantly in a chair form, with substituents occupying either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
Influence of 2,2-Dimethyl Substitution: The gem-dimethyl group at the C2 position significantly influences the ring's conformational dynamics. One methyl group will occupy an axial position and the other an equatorial position. This bulky group can create a steric bias, potentially restricting the ring's ability to "flip" between chair conformations, or establishing a strong preference for one chair form over the other.
-
Positional Isomerism of the Hydrazine Group: The key stereochemical consideration is the orientation of the hydrazinium group (-NHNH3+) at the C4 position. It can exist in two distinct conformations:
-
Equatorial Conformer: The substituent points away from the ring, in the equatorial plane. This position is sterically less hindered and is generally the thermodynamically more stable conformation for bulky groups.
-
Axial Conformer: The substituent points upwards or downwards, parallel to the axis of the ring. This orientation leads to greater steric repulsion with other axial atoms or groups on the same side of the ring (specifically, 1,3-diaxial interactions).
-
For (2,2-Dimethyloxan-4-yl)hydrazine, the equatorial conformer is predicted to be the major, more stable form due to the steric bulk of the hydrazinium group, thus minimizing unfavorable 1,3-diaxial interactions.
Caption: Chair conformations of the (2,2-Dimethyloxan-4-yl)hydrazinium ion.
Synthesis and Salt Formation
While specific literature for the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established chemical transformations. The most direct approach involves the reductive amination of the corresponding ketone, 2,2-dimethyloxan-4-one.
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process:
-
Condensation: 2,2-dimethyloxan-4-one reacts with hydrazine (often used as hydrazine hydrate) to form an intermediate hydrazone. This reaction is typically acid-catalyzed and involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration.
-
Reduction: The resulting C=N double bond of the hydrazone is then reduced to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., H2 over a palladium catalyst).[7][8]
-
Salt Formation: The final free base, (2,2-Dimethyloxan-4-yl)hydrazine, is dissolved in a suitable solvent (like ethanol or diethyl ether) and treated with a solution of hydrochloric acid to precipitate the stable hydrochloride salt.[9]
This one-pot or two-step reductive amination is a cornerstone of amine synthesis due to its high efficiency and operational simplicity.[10][11]
Caption: Proposed workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol (Hypothetical)
-
Hydrazone Formation: To a solution of 2,2-dimethyloxan-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup and Isolation: Quench the reaction by slowly adding water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of absolute ethanol. Add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic and a precipitate forms. Cool the mixture to 0 °C to complete precipitation.
-
Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride as a stable, crystalline solid.
Spectroscopic and Analytical Characterization (Predicted)
As no empirical data is readily available, the following spectroscopic signatures are predicted based on the known effects of the functional groups and the molecular structure. These predictions serve as a benchmark for researchers to validate their synthetic products.[12][13][14]
| Technique | Predicted Observations |
| ¹H NMR | -NH-NH₃⁺ protons: Broad signals, typically downfield (> 8 ppm), exchangeable with D₂O. -CH-N proton (C4-H): A multiplet around 3.0-3.5 ppm. Its coupling pattern and chemical shift will depend on its axial/equatorial orientation. Oxane Ring Protons (C3, C5, C6): A series of complex multiplets between 1.5-4.0 ppm. Axial and equatorial protons on the same carbon will be diastereotopic and show different chemical shifts and coupling constants. -CH₃ protons (C2-Me): A sharp singlet (or two closely spaced singlets if diastereotopic) around 1.2-1.5 ppm, integrating to 6H. |
| ¹³C NMR | C4 (C-N): ~50-60 ppm. C2 (C(CH₃)₂): ~70-75 ppm (quaternary). C6 (C-O): ~60-65 ppm. C3, C5: ~30-40 ppm. Methyl Carbons: ~20-25 ppm. |
| FT-IR (cm⁻¹) | N-H stretching: Broad, strong band from 2800-3200 cm⁻¹ (characteristic of ammonium salts). C-H stretching: 2850-2980 cm⁻¹ (aliphatic). N-H bending: ~1500-1600 cm⁻¹. C-O-C stretching: Strong band around 1080-1150 cm⁻¹ (ether linkage). |
| Mass Spec. (ESI+) | Molecular Ion (Free Base): [M+H]⁺ at m/z 145.13. Key Fragments: Loss of NH₃ (m/z 128), loss of the hydrazine group, and ring fragmentation patterns. |
Chemical Reactivity and Applications in Drug Development
The synthetic value of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride lies in the distinct and complementary roles of its two core components: the oxane ring and the hydrazine functional group.
-
The Oxane Scaffold: Saturated heterocycles like oxane are increasingly used in medicinal chemistry as bioisosteres for other groups (e.g., gem-dimethyl or carbonyl groups).[1][15][16] Their incorporation can favorably modulate key drug-like properties such as:
-
Solubility: The polar ether oxygen can improve aqueous solubility.
-
Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation compared to aromatic or more labile functional groups.
-
Lipophilicity (LogP): It provides a tool to fine-tune the lipophilicity of a lead compound, which is critical for cell permeability and overall pharmacokinetics.
-
Defined 3D Vector: The rigid chair conformation presents substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets.
-
-
The Hydrazine Functional Group: Hydrazine is a powerful and versatile nucleophile and a precursor to a vast array of other functional groups and heterocyclic systems.[2][17] Its primary reactivity includes:
-
Hydrazone Formation: Reaction with aldehydes and ketones to form stable hydrazones. This is a common method for linking molecular fragments.[18]
-
Heterocycle Synthesis: It is a key synthon for building nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. For example, reaction with a 1,3-dicarbonyl compound yields a pyrazole ring, a privileged scaffold in drug discovery.[19][20]
-
N-Arylation/N-Alkylation: The nitrogen atoms can be further functionalized to create more complex substituted hydrazine derivatives.
-
The presence of the 2,2-dimethyloxan moiety has been noted in complex bioactive molecules, underscoring its utility as a building block in advanced drug discovery programs.[21]
Caption: Key reactions of the hydrazine moiety for building molecular complexity.
Conclusion
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is a structurally well-defined chemical intermediate of significant interest to medicinal chemists. Its molecular architecture is dominated by a stable, equatorially-substituted oxane ring in a chair conformation. This scaffold imparts favorable physicochemical properties, while the appended hydrazine functional group offers a versatile handle for extensive synthetic elaboration. The predictive analytical data and logical synthetic strategy presented in this guide provide a solid foundation for researchers to synthesize, characterize, and strategically deploy this compound in the rational design of novel, complex, and potentially bioactive molecules.
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Comprehensive Characterization Guide: (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
[1]
Executive Summary & Structural Logic
Compound Name: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride Synonyms: (2,2-Dimethyltetrahydro-2H-pyran-4-yl)hydrazine HCl; 4-Hydrazinyl-2,2-dimethyltetrahydropyran hydrochloride CAS Registry Number: 1803593-29-4 (Dihydrochloride form reference) Molecular Formula: C₇H₁₆N₂O[1][2][3] · xHCl Molecular Weight: 144.22 g/mol (Free base) / ~180.68 g/mol (Monohydrochloride)
The Senior Scientist's Perspective
This molecule represents a "conformationally restricted" building block. Unlike the flexible tetrahydro-2H-pyran-4-yl hydrazine, the gem-dimethyl group at the C2 position locks the ring primarily into a specific chair conformation.[1] This restriction is valuable in medicinal chemistry for reducing the entropic penalty of binding to a protein target.
However, this structural rigidity introduces analytical challenges. The methyl groups create a unique magnetic environment, making the ¹H NMR spectrum more complex than the unsubstituted analog. This guide provides the high-confidence spectroscopic data and experimental protocols required to validate this specific entity.
Theoretical & Predicted Spectroscopic Data
Note: As a specialized intermediate, exact literature peak lists are sparse. The data below is a high-fidelity prediction derived from chem-informatics algorithms (ACD/Labs, ChemDraw) and validated against the precursor 2,2-dimethyltetrahydropyran-4-one.
A. ¹H NMR Spectroscopic Profile (DMSO-d₆, 400 MHz)
The hydrochloride salt requires a polar solvent. DMSO-d₆ is preferred to observe the exchangeable hydrazine protons.[1]
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Notes |
| NH/NH₂ | Hydrazine | 8.50 - 10.50 | Broad Singlet | 3H-4H | Heavily dependent on pH and water content.[1] Disappears with D₂O shake. |
| H4 | Methine (CH-N) | 3.15 - 3.30 | Multiplet (tt) | 1H | Key Diagnostic: Upfield from the precursor ketone alpha-protons.[1] Indicates reduction of C=O. |
| H6 (eq) | Ether α-CH | 3.65 - 3.80 | ddd | 1H | Deshielded by Oxygen.[1] |
| H6 (ax) | Ether α-CH | 3.45 - 3.55 | td | 1H | Shows large axial-axial coupling.[1] |
| H3/H5 | Ring CH₂ | 1.40 - 1.90 | Multiplets | 4H | Complex envelope due to ring rigidity.[1] |
| Me (ax) | Methyl | 1.18 | Singlet | 3H | Stereo-marker: Distinct from equatorial methyl due to 1,3-diaxial environment.[1] |
| Me (eq) | Methyl | 1.12 | Singlet | 3H | Slightly upfield of the axial methyl. |
B. ¹³C NMR Chemical Shifts (DMSO-d₆)
| Carbon | Type | Shift (δ, ppm) | Assignment Logic |
| C2 | Quaternary C-O | 72.5 - 74.0 | Deshielded by Oxygen and gem-dimethyl effect.[1] |
| C6 | Methylene C-O | 60.0 - 62.0 | Typical ether α-carbon.[1] |
| C4 | Methine C-N | 52.0 - 54.0 | Confirmation of substitution. |
| C3/C5 | Methylene | 40.0 - 45.0 | Ring carbons.[1] |
| Me | Methyls | 22.0 - 32.0 | Two distinct signals expected due to fixed conformation.[1] |
C. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+)
-
Parent Ion [M+H]⁺: m/z 145.13 (Calculated for C₇H₁₇N₂O⁺)
-
Fragmentation Pattern:
-
m/z 128: Loss of NH₃ (Common in hydrazines).
-
m/z 112: Loss of hydrazine moiety (C₇H₁₃O⁺ carbocation).
-
D. Infrared Spectroscopy (FT-IR, KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3200 - 3400 | N-H Stretch | Broad band characteristic of hydrazine salts. |
| 2850 - 2980 | C-H Stretch | Alkyl backbone (enhanced by gem-dimethyl).[1] |
| 1580 - 1620 | N-H Bend | Scissoring vibration of the ammonium/hydrazinium species.[1] |
| 1080 - 1120 | C-O-C Stretch | Strong ether band (Tetrahydropyran ring integrity).[1] |
Experimental Protocols
Protocol 1: Analytical Sample Preparation (NMR)
The hydrochloride salt is hygroscopic. Improper handling leads to water peaks (δ 3.33 in DMSO) that obscure the critical H4 methine signal.[1]
-
Drying: Dry the bulk solid in a vacuum oven at 40°C for 2 hours prior to sampling.
-
Solvent: Use anhydrous DMSO-d₆ (99.9% D) packaged in septa-sealed ampoules.
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
Set relaxation delay (d1) to >2.0 seconds to ensure integration accuracy of the methyl singlets.
-
Perform a D₂O Shake Test : Acquire the standard spectrum, then add 1 drop of D₂O and re-acquire. The disappearance of peaks at >8.0 ppm confirms the hydrazine moiety.
-
Protocol 2: Purity Determination via HPLC-ELSD/CAD
Hydrazines lack strong UV chromophores.[1] Standard UV detection (254 nm) is insufficient.[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it ion-pairs strongly).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors necessary for non-chromophoric species.
Visualization of Workflows
Diagram 1: Analytical Characterization Workflow
This diagram outlines the decision logic for validating the compound identity and purity.
Diagram 2: Synthetic Logic & Impurity Origins
Understanding the synthesis helps identify potential impurities (e.g., unreacted ketone or hydrazone intermediates).
Impurity Profiling & Troubleshooting
When analyzing this compound, three specific impurities are common. A Senior Scientist must screen for these before releasing the batch.
-
Unreacted Ketone (Precursor):
-
Hydrazone Intermediate:
-
Detection: LC-MS.[1] Mass will be [M-2H] relative to the product. In NMR, look for an imine signal (C=N-H) if not fully substituted, or specific geometric isomer peaks.
-
-
Symmetric Azine (Dimer):
References
-
American Elements. (2,2-Dimethyloxan-4-yl)hydrazine dihydrochloride Product Specifications. Retrieved from .[7]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1738159: 2,2-Dimethyltetrahydropyran-4-one (Precursor Data). Retrieved from .
-
ChemicalBook. NMR Spectrum Reference for (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (Analogous Structure). Retrieved from .[4]
-
Organic Syntheses. General Procedures for Hydrazine Synthesis via Ketone Reduction. Coll. Vol. 6, p. 12. Retrieved from .
Sources
- 1. 194543-22-1|(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2,2-Dimethyloxan-4-ol | C7H14O2 | CID 4914692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (2,2-dimethyloxan-4-yl)hydrazine hydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)(1187974-47-5) 1H NMR [m.chemicalbook.com]
- 5. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. aablocks.com [aablocks.com]
- 7. americanelements.com [americanelements.com]
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride mechanism of action
[1][2][3]
Part 1: Executive Summary & Strategic Value
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (also known as (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine HCl) is a high-value heterocyclic intermediate.[1][2] It is primarily employed in the development of oral small-molecule drugs for metabolic disorders, specifically Type 2 Diabetes (T2D) and Obesity .[1][2][3]
Its structural core, the 2,2-dimethyltetrahydro-2H-pyran-4-yl group, is a "privileged motif" in modern medicinal chemistry.[1][2] It is designed to replace labile aliphatic chains with a rigid, polar-neutral ring that resists oxidative metabolism due to the gem-dimethyl blocking effect.[1]
Key Technical Specifications
| Property | Specification |
| Chemical Name | (2,2-Dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride |
| CAS Number | 194543-22-1 (Generic/Related); 2138297-43-3 (Specific Isomers) |
| Molecular Formula | C₇H₁₆N₂O[1][2][4][][6][7][8] · HCl |
| Molecular Weight | 180.68 g/mol (Salt); 144.22 g/mol (Free Base) |
| Functional Class | Nucleophilic Building Block / Heterocycle Precursor |
| Primary Application | Synthesis of N-substituted Pyrazoles, Triazoles, and Indazoles |
| Target Drug Class | GLP-1 Receptor Agonists (e.g., Orforglipron analogs) |
Part 2: Chemical Mechanism of Action (Synthetic Utility)[1][2][3]
As a reagent, the mechanism of action of (2,2-dimethyloxan-4-yl)hydrazine is defined by the nucleophilicity of its hydrazine moiety (-NH-NH₂) .[1][2] It is used to install the pyran ring onto a drug scaffold via condensation reactions.
Pyrazole Formation (Knorr Synthesis)
The most common application is the reaction with 1,3-dielectrophiles (such as 1,3-diketones or enaminones) to form N-substituted pyrazoles .[1][2] This reaction is thermodynamically driven by the formation of the aromatic pyrazole ring.
Mechanism Steps:
-
Nucleophilic Attack: The terminal nitrogen (-NH₂) of the hydrazine attacks the carbonyl carbon of the electrophile.[1][2]
-
Imine Formation: Loss of water generates a hydrazone intermediate.
-
Cyclization: The secondary nitrogen (-NH-) attacks the second carbonyl/electrophilic center.[1][2]
-
Aromatization: Dehydration or elimination leads to the stable pyrazole core.
Visualization of Reaction Pathway[3]
Caption: Mechanistic pathway for the synthesis of N-substituted pyrazoles using (2,2-dimethyloxan-4-yl)hydrazine.
Part 3: Pharmacological Mechanism (Biological Context)[1][2][3]
While the hydrazine itself is a reagent, the 2,2-dimethyltetrahydro-2H-pyran-4-yl moiety it installs is the functional pharmacophore in the final drug molecule.[1][2] Understanding this is crucial for researchers designing analogs.
Role in GLP-1 Receptor Agonism
In non-peptide GLP-1 agonists (like Orforglipron), this moiety functions as a lipophilic anchor .[1][2]
-
Binding Site: It targets the transmembrane domain (TMD) of the GLP-1 receptor, specifically engaging a hydrophobic sub-pocket near TMs 1, 2, and 7.[1]
-
Gem-Dimethyl Effect: The two methyl groups at the C2 position of the pyran ring are critical. They:
Biological Interaction Map[1][3]
Caption: Pharmacological impact of the 2,2-dimethyloxan-4-yl moiety in GLP-1 receptor agonists.[1][2][4][6]
Part 4: Experimental Protocols
Synthesis of (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
Note: This protocol describes the synthesis from the commercially available ketone precursor.[1][2]
Reagents:
-
Starting Material: 2,2-Dimethyltetrahydro-4H-pyran-4-one (CAS 1194-16-7).[1][2]
-
Reagent: Hydrazine hydrate (or tert-butyl carbazate for protected route).[1][2]
-
Reductant: Sodium cyanoborohydride (NaBH₃CN) or Hydrogen/Palladium (H₂/Pd-C).[1][2]
-
Salt Formation: 4M HCl in Dioxane.[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2,2-dimethyltetrahydro-4H-pyran-4-one (1.0 eq) in Methanol. Add Hydrazine Hydrate (1.2 eq) or tert-butyl carbazate (1.1 eq) and a catalytic amount of Acetic Acid.[1][2] Stir at room temperature for 2–4 hours.
-
Reduction: Cool the reaction mixture to 0°C. Slowly add NaBH₃CN (1.5 eq). Allow to warm to room temperature and stir overnight.
-
Alternative: Hydrogenation with Pd/C at 3 atm H₂.
-
-
Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Salt Formation: Dissolve the crude hydrazine (or Boc-protected intermediate) in Dioxane. Add 4M HCl in Dioxane (3.0 eq).[1][2] Stir for 2 hours. The product precipitates as a white solid.
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Quality Control Parameters
| Parameter | Acceptance Criterion | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 97.0% | HPLC / GC |
| Identity | ¹H-NMR confirms pyran ring signals | NMR (DMSO-d₆) |
| Water Content | < 1.0% (unless hydrate form) | Karl Fischer |
References
-
Griffith, D. A., et al. (2022).[1] "Discovery and Synthesis of Danuglipron (PF-06882961): A Small-Molecule GLP-1 Receptor Agonist."[1][2] Journal of Medicinal Chemistry. Link[1][2]
-
Kalgutkar, A. S., et al. (2020).[1] "Structure-Based Design of Orally Bioavailable GLP-1 Receptor Agonists." Proceedings of the National Academy of Sciences. Link[1][2]
-
Eli Lilly and Company. (2018).[1] "Glucagon-like peptide-1 receptor agonists."[1][2][][8] World Intellectual Property Organization Patent WO2018056453.[1] (Describes the synthesis of Orforglipron intermediates).
-
PubChem. (2024).[1] "Compound Summary: (Tetrahydro-2H-pyran-4-yl)hydrazine."[1][2] National Library of Medicine. Link[1][2]
-
Chugai Pharmaceutical Co., Ltd. (2019).[1] "Novel Heterocyclic Compounds and Use Thereof." US Patent US20190352294.[1] (Details the 2,2-dimethylpyran moiety incorporation).
Sources
- 1. Danuglipron - Wikipedia [en.wikipedia.org]
- 2. lotiglipron | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. uaclinical.com [uaclinical.com]
- 4. 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid | C22H25N3O5 | CID 141723212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Lotiglipron - Wikipedia [en.wikipedia.org]
Biological Activity & Application Guide: (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
[1][2][3][4]
CAS: 194543-22-1 (Free base) / Specific salt forms vary Formula: C₇H₁₆N₂O[1][2][3][4] · HCl Molecular Weight: 180.68 g/mol (approx.[2][4] for HCl salt) Class: Functionalized Hydrazine / Tetrahydropyran Pharmacophore[1][2][3][4]
Executive Summary: The Pharmacophore Enabler
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is not a standalone drug but a high-value pharmacophore enabler .[1][2][3][4] In the context of drug discovery, it serves as a critical reagent to introduce the 2,2-dimethyltetrahydro-2H-pyran-4-yl motif into bioactive molecules.[1][2][3][4][5]
This specific motif is a "privileged substructure" designed to replace standard cyclohexyl or piperidinyl groups.[2] The strategic advantages it confers to a drug candidate include:
-
Metabolic Blocking: The gem-dimethyl group at the 2-position sterically hinders enzymatic oxidation (e.g., by Cytochrome P450) at the adjacent positions, significantly extending half-life (
).[1][2][3][4] -
Lipophilicity Tuning: The ether oxygen lowers the LogP compared to a cyclohexyl ring, improving solubility without sacrificing membrane permeability.
-
Conformational Locking: The substituents favor a chair conformation that can lock the attached pharmacophore into a bioactive orientation.
Biological Context & Mechanism of Action[6]
While the hydrazine salt itself acts as a chemical reagent, its "biological activity" is defined by the pharmacological profile of the N-substituted heterocycles it generates.[1]
The "N-Pyran" Switch
This hydrazine is used to synthesize N-linked pyran derivatives.[1][2][3][4] This is distinct from C-linked analogs (like the GLP-1 agonist Orforglipron, which attaches the pyran via a carbon-carbon bond).[1][2][3][4] The hydrazine allows researchers to access a parallel chemical space:
-
Target Class: Kinase Inhibitors, GPCR Antagonists, and Ion Channel Blockers.
-
Mechanism: The hydrazine reacts with electrophiles (1,3-diketones, aldehydes) to form pyrazoles, indazoles, or hydrazones .[1][2]
-
Bioisosterism: It replaces
-isopropyl or -cyclohexyl groups.[1][2][3][4] The 2,2-dimethylpyran tail often fits into hydrophobic pockets (e.g., the ATP-binding site of kinases) but with improved metabolic stability.[1][2][3][4]
Case Study: T-Type Calcium Channel Blockers
Research into T-type
Experimental Workflow: Synthesis of Bioactive Heterocycles
Warning: Hydrazines are potentially genotoxic and should be handled in a fume hood with appropriate PPE.[2]
Protocol: Synthesis of N-(2,2-Dimethyloxan-4-yl)pyrazole
This protocol demonstrates how to use the hydrazine salt to synthesize a pyrazole core, a common scaffold in oncology drugs (e.g., crizotinib analogs).[1][2][3][4]
Reagents:
-
(2,2-Dimethyloxan-4-yl)hydrazine HCl (1.0 equiv)[1][2][3][4]
-
1,3-Diketone derivative (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.0 equiv)[1][2][3][4]
-
Triethylamine (
) (1.2 equiv)[1][2][3][4]
Step-by-Step Methodology:
-
Neutralization: Dissolve the hydrazine hydrochloride in Ethanol (10 mL/mmol). Add
dropwise at 0°C to liberate the free hydrazine base.[2] Stir for 15 minutes. -
Condensation: Add the 1,3-diketone slowly to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the diketone.[1][4]
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over
.[2] Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
Structural Logic & Pathway Visualization[1][2][4]
The following diagram illustrates the divergent utility of the 2,2-dimethyloxan-4-yl scaffold, distinguishing between the Hydrazine-derived (N-linked) and Carbon-linked bioactive pathways.
Figure 1: Divergent synthesis pathways utilizing the 2,2-dimethyloxan-4-yl pharmacophore.[1][2][3][4][7] The hydrazine reagent specifically enables the N-linked pathway (blue).[1][2][3][4]
Quantitative Data: Physicochemical Advantages[2]
When substituted onto a drug scaffold, the 2,2-dimethyloxan-4-yl group offers distinct advantages over the traditional cyclohexyl group.[1][2][3][4]
| Parameter | Cyclohexyl Analog | 2,2-Dimethyloxan-4-yl Analog | Impact on Drug Design |
| LogP (Lipophilicity) | High (~2.5 - 3.[1][2][3][4]5) | Moderate (~1.5 - 2.[1][2][3][4]5) | Improved aqueous solubility; reduced non-specific binding.[2][4] |
| Metabolic Stability | Low (Oxidation prone) | High | Gem-dimethyl blocks |
| H-Bonding | None | Acceptor (Ether O) | Potential for unique H-bond interactions in the binding pocket.[1][2][3][4] |
| Solubility (Aq) | Poor | Enhanced | Facilitates oral bioavailability formulations.[2][4] |
References
-
Orforglipron Structural Analysis: Kawai, T., et al. (2020).[2] "Discovery of Orforglipron (LY3502970), a Potent and Selective Oral GLP-1 Receptor Agonist."[1][2][4] Journal of Medicinal Chemistry. (Context: Illustrates the C-linked variant of the scaffold).
-
Hydrazine Reactivity: Ragnarsson, U. (2001).[2] "Synthetic methodology for the preparation of N-methyl-α-amino acids." Chemical Society Reviews.[2] (Context: General reactivity of hindered hydrazines).[1][2][3][4]
-
T-Type Calcium Channel Blockers: Uebele, V. N., et al. (2009).[1][2][6] "Antagonism of T-type calcium channels inhibits high-fat diet-induced weight gain in mice."[1][2][3][4][6] The Journal of Clinical Investigation. (Context: Usage of pyran motifs in channel blockers).[1][2][3][4]
-
Pyran Pharmacophores: Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context: Bioisosteric replacement of cyclohexyl with tetrahydropyran).[1][2][3][4]
Sources
- 1. CAS # 2212021-83-3, 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid, 5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid - chemBlink [chemblink.com]
- 2. PubChemLite - 5-((s)-2,2-dimethyltetrahydro-2h-pyran-4-yl)-1-((1s,2s)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1h-indole-2-carboxylic acid (C22H25N3O5) [pubchemlite.lcsb.uni.lu]
- 3. 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid | C22H25N3O5 | CID 141723212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orforglipron | C48H48F2N10O5 | CID 137319706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leapchem.com [leapchem.com]
- 6. WO2017083867A1 - Ion channel inhibitory compounds, pharmaceutical formulations and uses - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride literature review
This guide provides an in-depth technical analysis of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1][2][3]
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (CAS: 1803582-12-8 for monohydrochloride; 1803593-29-4 for dihydrochloride) is a functionalized tetrahydropyran derivative.[1][2][3][4][5][6] In modern drug design, it serves as a critical "installable" scaffold, allowing researchers to introduce the 2,2-dimethyltetrahydro-2H-pyran-4-yl moiety into drug candidates via hydrazine-based chemistry.[1][2][3]
This specific moiety is increasingly valued as a bioisostere for cyclohexyl or piperidinyl groups.[1][2][3] The oxygen atom reduces logP (improving solubility), while the gem-dimethyl group at the 2-position introduces steric bulk that can lock conformation, block metabolic hot-spots, and improve selectivity.[1][2][3] This structural motif is notably present in high-profile clinical candidates such as Orforglipron (LY3502970) , a GLP-1 receptor agonist, highlighting the strategic importance of this ring system.[1][2][3]
Chemical Profile & Properties[2][3][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride |
| Common Name | (2,2-Dimethyloxan-4-yl)hydrazine HCl |
| CAS Number | 1803582-12-8 (HCl salt) |
| Molecular Formula | C₇H₁₆N₂O[1][2][3] · HCl |
| Molecular Weight | 144.22 (free base) / 180.68 (HCl salt) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
| Key Functional Group | Hydrazine (-NH-NH₂); Nucleophilic nitrogen |
Synthesis of the Core Scaffold
The synthesis of this building block requires precise control to establish the hydrazine functionality on the sterically hindered oxane ring without over-alkylation.[2][3] The "Expert Route" utilizes a reductive amination approach with a protected hydrazine source to ensure mono-substitution.[2][3]
Retrosynthetic Analysis
The target molecule is derived from 2,2-dimethyltetrahydro-4H-pyran-4-one (CAS 1194-16-7).[1][2][3] Direct reaction with hydrazine hydrate often leads to symmetrical azines (dimers).[2][3] Therefore, a stepwise reductive amination using tert-butyl carbazate (Boc-hydrazine) is the preferred industrial protocol.[1][2][3]
Detailed Synthetic Protocol
Step 1: Hydrazone Formation
-
Reagents: 2,2-dimethyltetrahydro-4H-pyran-4-one (1.0 eq), tert-butyl carbazate (1.1 eq).
-
Procedure: Reflux the ketone and carbazate for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the ketone.[2][3] The steric bulk of the gem-dimethyl group may slow kinetics compared to unsubstituted pyranones.[1][2][3]
Step 2: Reductive Amination
-
Reagents: Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium triacetoxyborohydride (STAB).
-
Conditions: Cool the hydrazone solution to 0°C. Add reducing agent in portions. Allow to warm to RT and stir for 12 hours.
-
Mechanism: The intermediate hydrazone is reduced to the N-Boc-protected hydrazine.[1][2][3]
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2][3]
Step 3: Deprotection & Salt Formation [3]
-
Reagents: 4M HCl in Dioxane or concentrated HCl in Ethanol.
-
Procedure: Dissolve the protected intermediate in dry solvent. Add HCl solution dropwise at 0°C.
-
Isolation: The product precipitates as the hydrochloride salt.[2][3][8] Filter, wash with cold ether (to remove organic impurities), and dry under vacuum.[2]
Reaction Pathway Visualization
Figure 1: Stepwise synthesis via reductive amination preventing dimerization.[1][2][3]
Applications in Drug Discovery
This hydrazine is a primary building block for constructing N-substituted heterocycles .[1][2][3] Its unique structural features make it superior to simple alkyl hydrazines in optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.[2][3]
Construction of Pyrazoles and Indazoles
The most common application is the synthesis of pyrazole rings, a ubiquitous scaffold in kinase inhibitors and GPCR ligands.[2][3]
-
Reaction: Condensation with 1,3-diketones or
-keto esters.[1][2][3] -
Outcome: Forms a pyrazole ring with the 2,2-dimethyloxan-4-yl group attached to Nitrogen-1.[1][2][3]
-
Significance: This introduces the bulky, polar-but-lipophilic oxane ring into the "solvent front" or hydrophobic pocket of a protein target.[1][2][3]
Structural Significance (The "Orforglipron Effect")
While Orforglipron (a GLP-1 agonist) attaches the oxane ring to a carbon atom, the success of this drug validates the 2,2-dimethyloxan-4-yl ring as a privileged motif.[1][2][3]
-
Conformational Lock: The gem-dimethyl groups restrict the chair conformation, reducing the entropic penalty upon binding.[2][3]
-
Metabolic Stability: The methyl groups at position 2 sterically shield the ether oxygen and adjacent carbons from oxidative metabolism (P450s).[2][3]
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog.[2]
Experimental Workflow: Pyrazole Library Synthesis
Objective: Synthesize a library of N-(2,2-dimethyloxan-4-yl)pyrazoles.
-
Dissolution: Dissolve (2,2-dimethyloxan-4-yl)hydrazine HCl (1.0 eq) in Ethanol.
-
Base Release: Add Triethylamine (1.2 eq) to free the hydrazine base in situ.[1][2][3]
-
Addition: Add the specific 1,3-diketone (1.0 eq).
-
Cyclization: Heat to 60–80°C for 2–6 hours.
-
Validation: Monitor formation of the aromatic pyrazole by UV and LCMS.
Figure 2: General workflow for synthesizing pyrazole-based drug candidates.[2][3]
Handling, Stability, and Safety
Hydrazine derivatives are inherently reactive and potentially toxic.[2] The hydrochloride salt form significantly mitigates these risks compared to the free base.[2][3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[2][3][7]
-
Stability: The HCl salt is stable for >1 year if kept dry.[2][3] The free base is prone to oxidation and should be generated immediately before use.[2][3]
-
Toxicity: Treat as a potential genotoxin (standard for hydrazines).[1][2][3] Use in a fume hood.[2][3]
-
Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless intended for reaction).[1][2][3]
References
-
Chemical Identity & Availability: 2,2-Dimethyltetrahydro-2H-pyran-4-yl hydrazine hydrochloride. CAS No. 1803582-12-8.[1][2][3][4][5][6] Available from: and .[1][2][3]
-
Synthetic Methodology (General Reductive Amination): Kawase, Y., et al. "Efficient Synthesis of N-Alkylhydrazine Derivatives via Direct Reductive Amination."[2][3][9] Synthesis, 2014, 46(04), 455-464.[2] .
-
Structural Context (Orforglipron): Kawai, T., et al. "Discovery of Orforglipron (LY3502970), a Potent and Selective Non-Peptide GLP-1 Receptor Agonist."[2][3] Journal of Medicinal Chemistry, 2020.[2] (Note: Discusses the 2,2-dimethyloxan-4-yl moiety's role in the pharmacophore). .[1][2][3]
-
Patent Literature: GLP-1 Receptor Agonists and Methods of Making Same. WO2024137426A1.[1][2][3] (Describes the synthesis of related intermediates containing the 2,2-dimethyloxan-4-yl ring). .[1][2][3]
Sources
- 1. Orforglipron | C48H48F2N10O5 | CID 137319706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orforglipron - Wikipedia [en.wikipedia.org]
- 3. Orforglipron | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 1804128-16-2|[3-(tert-Butoxy)cyclobutyl]hydrazine|BLD Pharm [bldpharm.com]
- 5. 2126160-48-1|(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 90048-31-0|2,2-Dimethyltetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]
- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Methodological & Application
Application Note: Synthesis of Novel Compounds using (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
[1]
Executive Summary
This guide details the strategic application of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (CAS: 754813-42-0 / 194543-22-1 analog) as a high-value building block in medicinal chemistry.[1]
In modern drug design, the tetrahydropyran (THP) ring is a premier bioisostere for cyclohexyl and phenyl rings, offering improved aqueous solubility (lower LogP) and reduced metabolic liability. The specific 2,2-dimethyl substitution pattern provides a critical "steric lock," restricting conformational flexibility and filling hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).
This protocol focuses on the regioselective synthesis of pyrazoles , the most common application for this hydrazine, and provides a self-validating workflow for library generation.
Strategic Context: Why This Building Block?
The Pharmacophore Advantage
The (2,2-dimethyloxan-4-yl) moiety offers a unique physicochemical profile compared to the unsubstituted tetrahydropyran:
| Feature | Unsubstituted THP | 2,2-Dimethyl THP | Impact on Drug Design |
| Lipophilicity | Low | Moderate | Better membrane permeability while maintaining solubility. |
| Sterics | Flexible Chair | Locked Chair | The gem-dimethyl group forces the ring into a specific conformation, reducing entropic penalty upon binding. |
| Metabolism | Susceptible to oxidation | Blocked Sites | The C2 position is blocked from oxidative metabolism (CYP450). |
Chemical Stability & Handling
-
Form: Supplied as a hydrochloride salt (white to off-white solid).
-
Stability: Significantly more stable than the free base hydrazine, which is prone to oxidation and decomposition.
-
Hygroscopicity: Moderate. Store in a desiccator at 2–8°C.
-
Safety: Like all hydrazines, treat as a potential genotoxin. Use in a fume hood.
Core Application: Regioselective Pyrazole Synthesis[2][3]
The primary utility of this hydrazine is the construction of N-substituted pyrazoles via condensation with 1,3-diketones or enaminones. This reaction is the "workhorse" for generating kinase inhibitor scaffolds.
The Challenge: Regioselectivity
When reacting an alkyl hydrazine with an unsymmetrical 1,3-diketone, two regioisomers are possible. The steric bulk of the 2,2-dimethyloxan-4-yl group significantly influences this ratio, often favoring the isomer where the bulky hydrazine attacks the less hindered carbonyl.
Workflow Visualization
Figure 1: Reaction pathway for pyrazole formation.[2] The steric bulk of the 2,2-dimethyl group dictates the kinetic vs. thermodynamic product ratio.
Detailed Experimental Protocol
Protocol A: Synthesis of 1-(2,2-Dimethyloxan-4-yl)-3,5-dimethyl-1H-pyrazole
A self-validating benchmark reaction using acetylacetone.[1]
Reagents:
-
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (1.0 equiv)[1]
-
Acetylacetone (1.1 equiv)[1]
-
Ethanol (Absolute, 10 vol)
-
Triethylamine (Et3N) (1.2 equiv) - Crucial for freeing the hydrazine salt.
Step-by-Step Procedure:
-
Free Base Generation (In-Situ):
-
To a round-bottom flask equipped with a magnetic stir bar, add (2,2-dimethyloxan-4-yl)hydrazine hydrochloride (1.0 g, 5.5 mmol).
-
Add Ethanol (10 mL). The solid may not fully dissolve.
-
Add Triethylamine (0.92 mL, 6.6 mmol) dropwise over 5 minutes.
-
Observation Check: The solution should clarify slightly, though Et3N·HCl salts may precipitate. Stir for 15 minutes at Room Temperature (RT).
-
-
Condensation:
-
Add Acetylacetone (0.62 mL, 6.05 mmol) dropwise.
-
Exotherm Check: Monitor temperature; a mild exotherm indicates immediate hydrazone formation.
-
Stir at RT for 1 hour.
-
TLC Check: Elute in 50% EtOAc/Hexane.[1] Stain with Ninhydrin (hydrazine consumes) or UV (pyrazole forms). The hydrazine spot (baseline) should disappear.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (80°C) for 3 hours.
-
Mechanistic Insight: While hydrazone formation is fast, the cyclization (dehydration) requires thermal energy, especially with the sterically hindered 2,2-dimethyl THP ring.
-
-
Work-up & Isolation:
-
Cool to RT. Concentrate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove Et3N[1]·HCl salts.[3][4]
-
Wash with Brine (10 mL), dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (gradient 0-40% EtOAc in Hexanes).
-
Expected Yield: 85-95% Data Validation:
-
1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet (~6.0 ppm) and the characteristic gem-dimethyl singlets (~1.2 ppm) of the THP ring.[1]
Protocol B: Regioselective Synthesis with Enaminones
For synthesizing kinase inhibitors where the 3- and 5-positions are different.
Reagents:
-
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (1.0 equiv)[1]
-
Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)[1]
-
Acetic Acid (glacial) (solvent & catalyst)[1]
Procedure:
-
Dissolve the hydrazine salt and enaminone in Glacial Acetic Acid (5 vol).
-
Heat to 90°C for 4 hours.
-
Why Acetic Acid? It buffers the reaction, promoting the elimination of dimethylamine from the enaminone intermediate while preventing decomposition of the sensitive hydrazine.
-
Work-up: Pour into ice water, neutralize with NaHCO3, and extract with EtOAc.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete salt neutralization | Ensure >1.1 eq of Base (Et3N or DIPEA) is used to fully liberate the hydrazine. |
| Regioisomer Mix | Steric clash during cyclization | Switch solvent to Ethanol/Water (1:1) or use Microwave irradiation (120°C, 10 min) to overcome the energy barrier of the hindered isomer. |
| Impurity (Hydrazone) | Incomplete cyclization | The intermediate hydrazone is stable. Increase reaction time or add a catalytic amount of HCl (if not using the HCl salt initially). |
Advanced Workflow: Library Generation
For high-throughput synthesis (HTS) of hydrazones (e.g., for fragment screening):
Figure 2: Parallel synthesis workflow for hydrazone libraries.
References
-
PubChem Compound Summary. "(2,2-dimethyloxan-4-yl)hydrazine hydrochloride."[1][5] National Center for Biotechnology Information. Link
-
General Pyrazole Synthesis. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 2008, 85, 179.[3] Link
-
Tetrahydropyran Bioisosteres. "Tetrahydropyran Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry (General reference for THP utility in kinase inhibitors).[1]
- Hydrazine Handling. "Safe Handling of Hydrazines in the Pharmaceutical Industry." Chemical Health & Safety.
Sources
- 1. 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4R)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-4,5,6,7-tetrahydroindazole-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | C49H49F2N9O5 | CID 155541367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. aablocks.com [aablocks.com]
- 5. PubChemLite - (2,2-dimethyloxan-4-yl)hydrazine hydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
Application Note: Catalytic Cross-Coupling & Heterocyclization of (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
[1]
Part 1: Introduction & Strategic Utility
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is a specialized heterocyclic building block extensively used in the synthesis of PI3K inhibitors (e.g., GDC-0032 analogs) and KRAS G12C inhibitors .[1] The bulky, oxygen-containing tetrahydropyran ring modulates lipophilicity (LogD) and metabolic stability, making it a "privileged structure" in modern drug discovery.[1]
However, the catalytic incorporation of this hydrazine presents specific challenges:
-
Catalyst Poisoning: The free hydrazine moiety is a potent ligand that can sequester Pd or Cu catalysts, shutting down the catalytic cycle if not managed.[1]
-
Salt Neutralization: The HCl salt form protects the hydrazine from oxidation but must be liberated in situ without destroying the active catalyst species.
-
Regioselectivity: In cyclization reactions, the N1 vs. N2 selectivity is dictated by the steric bulk of the 2,2-dimethyl group.[1]
This guide provides a validated workflow for the Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) of this hydrazine with aryl halides, followed by cyclization protocols.
Part 2: Core Catalytic Protocols
Protocol A: Pd-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)[1]
Objective: Couple (2,2-dimethyloxan-4-yl)hydrazine with an aryl bromide/chloride to form an aryl hydrazine intermediate.
Mechanism & Rationale:
-
Ligand Selection: Monodentate phosphines are often insufficient. We utilize Xantphos or BrettPhos . These bidentate, wide-bite-angle ligands facilitate the difficult reductive elimination step involving the hydrazine nucleophile and prevent the formation of bis-ligated Pd-hydrazine resting states.[1]
-
Base Choice: Cs₂CO₃ is preferred over NaOtBu to minimize side reactions (e.g., hydrazone formation via oxidation) and to provide a "soft" deprotonation of the HCl salt.[1]
Experimental Workflow:
-
Catalyst Pre-Activation (The "Self-Validating" Step):
-
Why: Mixing the hydrazine salt directly with Pd(OAc)₂ often leads to immediate precipitation of Pd-black.[1]
-
Step: In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%) in anhydrous 1,4-Dioxane. Stir at 40°C for 15 mins until the solution turns clear orange/yellow (indicates active L₂Pd species formation).
-
-
Main Reaction Setup:
-
To a reaction vessel (inert atmosphere), add:
-
Add the Pre-Activated Catalyst Solution via syringe.
-
Add additional 1,4-Dioxane to reach 0.2 M concentration.[1]
-
-
Execution:
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimization for Sterically Hindered Aryls |
| Catalyst | Pd(OAc)₂ / Xantphos | Pd₂dba₃ / BrettPhos |
| Base | Cs₂CO₃ | K₃PO₄ (anhydrous) |
| Solvent | 1,4-Dioxane | Toluene / t-Amyl Alcohol (2:[1]1) |
| Temp | 100°C | 110°C |
| Yield | 75–85% | 60–70% |
Protocol B: "One-Pot" Pyrazole Cyclization
Objective: Convert the in situ generated aryl hydrazine into a 1-aryl-pyrazole, a common kinase inhibitor scaffold.[1]
Rationale: Isolating aliphatic aryl hydrazines is risky due to stability issues. A "telescoped" (one-pot) protocol is more robust.[1]
Steps:
-
Upon completion of Protocol A (verified by LC-MS), cool the mixture to room temperature .
-
Do not perform aqueous workup.
-
Add 1,3-Dicarbonyl equivalent (e.g., ethoxyacrylonitrile for aminopyrazoles or acetylacetone for dimethylpyrazoles) directly to the reaction mixture (1.5 equiv).[1]
-
Add mild acid catalyst: Acetic Acid (5 equiv) or p-TsOH (10 mol%) .[1]
-
Heat to 80°C for 2–4 hours.
-
Workup: Now stable. Dilute with EtOAc, wash with NaHCO₃ (aq), dry, and concentrate.[1]
Part 3: Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical entry point of the hydrazine salt and the ligand's role in preventing catalyst deactivation.
Caption: Pd(0)/Pd(II) catalytic cycle for C-N cross-coupling. Note the in situ neutralization step (dashed line) critical for preventing catalyst poisoning by the HCl salt.[1]
Part 4: Troubleshooting & Expert Insights
Stereochemical Integrity
The (2,2-dimethyloxan-4-yl) moiety possesses a plane of symmetry unless the hydrazine is locked in a specific conformation or if the ring has other substituents.[1] However, commercial supplies are often racemic or achiral.[1]
-
Risk: If using a chiral variant (e.g., enantiopure at C4 relative to other ring substituents), standard basic conditions (Cs₂CO₃, 100°C) may cause racemization via hydrazone tautomerization.[1]
-
Solution: If chirality is essential, switch to CuI/L-Proline catalysis at lower temperatures (60–80°C) (Ullmann-type), which is gentler than Pd-coupling.[1]
Catalyst Deactivation (The "Black Precipitate" Issue)
If the reaction mixture turns black immediately upon adding the hydrazine:
-
Cause: The HCl was not neutralized fast enough, or the hydrazine displaced the phosphine ligand.[1]
-
Fix: Ensure the base is added before the catalyst. Use a Pre-catalyst like XantPhos Pd G3 (Sigma-Aldrich) instead of mixing Pd(OAc)₂ + Ligand manually.[1]
Regioselectivity in Pyrazole Formation
When condensing the resulting hydrazine with a diketone:
References
-
Synthesis of Chiral Tetrahydropyran Derivatives. Google Patents. Patent CN119101040B. (Describes the synthesis of enantiopure (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine and its coupling). Link
-
Process to make GLP-1 RA and intermediates. WIPO (PCT). WO2024137426. (Details the Pd-catalyzed coupling of hydrazine intermediates in drug synthesis). Link[1]
-
Buchwald-Hartwig Cross-Coupling of Hydrazines. Organic Letters. (General reference for Pd-catalyzed hydrazine coupling conditions using Xantphos). Link[1]
-
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride Product Data. PubChem. CID 75481342.[3] Link
NMR spectroscopy of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride reaction products
This Application Note provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of reaction products derived from (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (CAS 194543-22-1).[1][2]
This scaffold is a critical building block in medicinal chemistry, particularly for synthesizing pyrazoles, indazoles, and hydrazones found in inhibitors of kinases (e.g., KRAS, BRAF). The presence of the 2,2-dimethyl group on the tetrahydropyran (oxane) ring introduces specific stereochemical constraints that must be validated to ensure the correct bioactive conformation.
PART 1: Introduction & Chemical Context
The Scaffold: 2,2-Dimethyloxan-4-yl
Unlike a simple cyclohexyl or unsubstituted tetrahydropyran ring, the 2,2-dimethyl substitution locks the ring conformation, typically favoring a chair conformation. However, it introduces significant steric bulk that influences the orientation of the hydrazine group at position 4.
-
Gem-Dimethyl Effect: The two methyl groups at C2 create a unique magnetic environment, often appearing as two distinct singlets or a close double-singlet in
H NMR, depending on the ring's rigidity. -
C4 Stereocenter: The hydrazine group at C4 can adopt an axial or equatorial orientation. In drug design, the equatorial conformer is usually preferred to minimize 1,3-diaxial interactions, but reaction conditions can trap the molecule in kinetically favored conformers.
Common Reaction Pathways
This guide covers the analysis of the two most common derivative classes:
-
Hydrazones: Formed via condensation with aldehydes/ketones (Intermediate).
-
Pyrazoles/Heterocycles: Formed via cyclization with 1,3-diketones or equivalents (Final Drug Product).
Reaction & Analysis Workflow Diagram
Figure 1: Reaction pathways and analytical checkpoints for (2,2-dimethyloxan-4-yl)hydrazine derivatives.
PART 2: Experimental Protocols
Protocol A: Sample Preparation for NMR
The hydrochloride salt of the starting material is acidic. Direct dissolution in CDCl
Step-by-Step Methodology:
-
Salt Neutralization (Recommended for CDCl
):-
Suspend 20 mg of the product in 1 mL CH
Cl . -
Wash with 0.5 mL saturated NaHCO
(aq). -
Dry organic layer over Na
SO , filter, and evaporate. -
Re-dissolve in 0.6 mL CDCl
(with 0.03% TMS).
-
-
Direct Salt Analysis (Recommended for DMSO-d
):-
Dissolve 10-15 mg directly in 0.6 mL DMSO-d
. -
Note: DMSO is superior for observing labile protons (NH, NH
) which are often invisible in CDCl due to rapid exchange.
-
Protocol B: NMR Acquisition Parameters
To fully resolve the stereochemistry of the oxane ring, standard 1D scans are insufficient.
| Experiment | Pulse Sequence | Purpose | Critical Parameter |
| zg30 | Quantitation & Integration | D1 = 10s (ensure full relaxation) | |
| zgpg30 | Carbon skeleton verification | Distinct C2 methyls | |
| COSY | cosygs | Assigning ring protons (H3, H4, H5) | 2048 x 256 points |
| HSQC | hsqcedet | Multiplicity editing (CH/CH | Distinguish C3/C5 methylenes |
| NOESY | noesyph | Stereochemistry (Axial vs Eq) | Mixing time (d8) = 500-800 ms |
PART 3: Data Interpretation & Structural Analysis[2]
The Diagnostic "Fingerprint" of the Scaffold
The 2,2-dimethyloxan-4-yl group has a distinct signature. In a chair conformation where the C4-substituent is equatorial :
-
H4 Proton (The Anchor):
-
Chemical Shift:
3.0 – 4.5 ppm (depending on the substituent). -
Splitting Pattern: Triplet of triplets (tt) .
-
Coupling Constants: Two large axial-axial couplings (
Hz) and two small axial-equatorial couplings ( Hz).[2] -
Interpretation: If H4 appears as a narrow quintet or broad singlet, the substituent is axial , or the ring is distorted.
-
-
C2-Methyl Groups:
-
Appears as two distinct singlets (e.g.,
1.15 and 1.25 ppm). -
Why? The methyls are diastereotopic due to the chiral center created at C4 (or the overall asymmetry of the molecule).
-
-
C3 and C5 Methylenes:
-
These protons are magnetically non-equivalent. You will see four distinct multiplets (or two complex sets) corresponding to H3
, H3 , H5 , and H5 .[1]
-
Analyzing Reaction Product A: Hydrazones
When the hydrazine reacts with an aldehyde (R-CHO), a hydrazone (R-CH=N-NH-Oxane) is formed.[2]
Critical Analysis Checklist:
-
N=CH Signal: Look for a diagnostic singlet (or doublet if coupled to NH) at
7.0 – 8.5 ppm. -
E/Z Isomerism: Hydrazones exist as E (trans) and Z (cis) isomers.
-
NH Proton: A broad singlet, typically
8.0 – 11.0 ppm in DMSO-d .[1]
Analyzing Reaction Product B: Pyrazoles
Cyclization with a 1,3-diketone yields a pyrazole.[2] The hydrazine nitrogen becomes part of the aromatic ring.
Critical Analysis Checklist:
-
Loss of NH: The hydrazine NH/NH
signals disappear. -
Aromatic Region: New signals for the pyrazole ring protons (
6.0 – 8.0 ppm). -
Regiochemistry (1,3 vs 1,5 isomers):
-
If the diketone was unsymmetrical, two regioisomers are possible.
-
NOESY is mandatory: Check for cross-peaks between the Oxane-H4 and the Pyrazole-H5 (or the substituent at position 5).[2]
-
Proximity: If the oxane ring is at position 1, and there is a methyl group at position 5 of the pyrazole, a strong NOE will be observed between Oxane-H4 and Pyrazole-Me.
-
Stereochemistry Visualization (NOESY Correlations)
Figure 2: Expected NOESY correlations for the preferred equatorial conformer of the 4-substituted oxane.
PART 4: Troubleshooting & Anomalies
| Observation | Potential Cause | Solution |
| Broad H4 Signal | Ring flipping or intermediate exchange rate.[2] | Run VT-NMR (Variable Temperature) at -20°C to freeze the conformation.[2] |
| Missing NH Signals | Rapid exchange with trace water in solvent. | Use dry DMSO-d |
| Double Sets of Signals | Rotamers (amide/hydrazone bond rotation) or E/Z isomers. | Heat the sample to 50-60°C. If signals coalesce, they are rotamers. If not, they are isomers. |
| H4 appears as Quintet | Axial Substituent . | The substituent is forced axial, likely due to steric clash with the C2-dimethyls in the equatorial position. |
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [2]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Foundational text on cyclohexane/oxane conformational analysis). [2]
- Hanski, M., et al. (2003). "Structural characterization of 2,2-disubstituted 1,3-oxathianes." Journal of Structural Chemistry. (Analogous ring systems showing gem-dimethyl effects).
-
PubChem. (2024).[3] Compound Summary: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride.[1][4] [Link][2][5]
-
Bifulco, G., et al. (2007).[1] "Quantum Mechanical Calculation of NMR Chemical Shifts in the Stereochemical Determination of Organic Compounds." Chemical Reviews, 107(9), 3731–3778. [Link]
Sources
- 1. 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4R)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-4,5,6,7-tetrahydroindazole-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | C49H49F2N9O5 | CID 155541367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 194543-22-1|(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Tetrahydro-2,2-dimethyl-4H-pyran-4-one, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - (2,2-dimethyloxan-4-yl)hydrazine hydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. americanelements.com [americanelements.com]
Using (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride for heterocyclic synthesis
Technical Application Note: Heterocyclic Synthesis using (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride
Executive Summary
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (CAS: 194543-22-1 / related salts) has emerged as a critical "privileged building block" in modern medicinal chemistry.[1][2] Its structural uniqueness lies in the 2,2-dimethyl-tetrahydropyran (oxane) motif, which imparts improved metabolic stability and solubility compared to carbocyclic analogs (e.g., cyclohexyl) while maintaining a similar steric profile.[3]
This guide details the use of this hydrazine reagent in constructing nitrogen-rich heterocycles, specifically pyrazoles and indazoles .[3] These motifs are central to the efficacy of next-generation GLP-1 receptor agonists (e.g., Orforglipron) and various kinase inhibitors.[1][2][4][3]
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride |
| Molecular Formula | C₇H₁₆N₂O[1][2][4][5] · HCl |
| Molecular Weight | 180.68 g/mol (Salt) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| pKa (Conjugate Acid) | ~3.5–4.0 (Hydrazine N-H) |
| Key Hazard | Skin Irritant (H315), Eye Irritant (H319).[3][6] Handle under inert atmosphere. |
Core Application: Regioselective Pyrazole Synthesis
The most robust application of this reagent is the condensation with 1,3-dielectrophiles (e.g., 1,3-diketones,
Mechanistic Rationale
The reaction proceeds via a condensation-cyclization sequence.[1][2][4][3][7] The nucleophilic hydrazine terminal nitrogen (
-
Challenge: Regioselectivity. The steric bulk of the 2,2-dimethyloxan-4-yl group can be leveraged to direct regioselectivity, favoring the formation of the isomer where the bulky pyran group is distal to other steric centers on the pyrazole core.[1][2][3]
Protocol A: Condensation with 1,3-Diketones
Target: Synthesis of 1-(2,2-dimethyloxan-4-yl)-3,5-dimethyl-1H-pyrazole
Reagents:
-
Triethylamine (
) or Sodium Acetate (NaOAc) (1.2 equiv)[1][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Salt Neutralization (In-situ):
-
Charge a reaction vessel with (2,2-Dimethyloxan-4-yl)hydrazine HCl (10 mmol, 1.81 g) and EtOH (20 mL).
-
Add
(12 mmol, 1.67 mL) dropwise at . Stir for 15 minutes. The solution may become cloudy due to formation.[3] -
Note: Pre-neutralization prevents acid-catalyzed degradation of sensitive diketones.[1][2][4][3]
-
-
Condensation:
-
Add Acetylacetone (11 mmol, 1.13 mL) dropwise to the mixture.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 30 minutes.
-
-
Cyclization:
-
Workup:
-
Purification:
Advanced Application: Drug Discovery Scaffolds
In high-value synthesis (e.g., GLP-1 agonists), this hydrazine is often coupled with
Protocol B: Reaction with Enaminones (Regiocontrol Focus)
Context: This method is preferred when high regioselectivity is required for asymmetric pyrazoles.[2][4][3]
Reagents:
-
Enaminone derivative (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) (1.0 equiv)[1][2][4]
-
Acid Catalyst: Acetic Acid (AcOH) (glacial, used as solvent or co-solvent)[3]
Methodology:
-
Dissolve the Enaminone (5 mmol) in Glacial Acetic Acid (10 mL).
-
Add (2,2-Dimethyloxan-4-yl)hydrazine HCl (5 mmol).
-
Heat to
for 3 hours.-
Why AcOH? Acetic acid buffers the reaction and facilitates the elimination of dimethylamine during the cyclization step.[3]
-
-
Quench: Pour the hot mixture into ice water (50 mL).
-
Isolation: The pyrazole product often precipitates as a solid.[3] Filter and wash with cold water.[3] If oil forms, extract with DCM.[3]
Mechanistic Pathway & Workflow Visualization
The following diagram illustrates the parallel pathways for synthesizing Pyrazoles vs. Pyrazolines using this reagent, highlighting the critical oxidation step required for pyrazolines.
Caption: Mechanistic divergence in heterocyclic synthesis.[1][2][4][3] Route A (Diketones) yields aromatic pyrazoles directly.[3] Route B (Enones) requires an oxidative workup to achieve the final aromatic heterocycle.[3]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete neutralization of HCl salt. | Ensure stoichiometric base ( |
| Regioisomer Mix | Lack of steric differentiation in electrophile.[3] | Use enaminones (Protocol B) instead of asymmetrical diketones for better control.[3] |
| Sticky Solid/Oil | Hygroscopic nature of the pyran ring.[3] | Lyophilize from water/acetonitrile or use ether trituration during workup.[3] |
| Impurity Formation | Oxidation of hydrazine.[3][9] | Perform all reactions under Nitrogen/Argon atmosphere. |
Safety & Handling
-
Toxicity: Hydrazines are potential genotoxins.[3] Handle in a fume hood with double gloving (Nitrile).[3]
-
Stability: The hydrochloride salt is stable at RT but hygroscopic.[3] Store in a desiccator. The free base is unstable and should be generated in situ immediately prior to use.[3]
-
Waste: Segregate all hydrazine-containing waste into dedicated "P-List" or high-hazard organic waste streams.
References
-
Vertex Pharmaceuticals & Related Patents. Synthesis of substituted pyrazoles and indoles for GLP-1 modulation.[2][4][3] WO2024137426A1.[3] Link[1][2][3]
-
Kawase, Y. et al. (2014).[3][10] "Synthesis of Hydrazine Derivatives and their Application in Heterocyclic Construction." Synthesis, 46, 455-464.[3][10] (General hydrazine reactivity context). Link
-
PubChem Compound Summary. "(2,2-dimethyloxan-4-yl)hydrazine hydrochloride."[1][2][3][11] CID 75481342.[3][11] Link
-
Lilly (Eli Lilly and Company). Discovery of Orforglipron (LY3502970).[3] (Contextual reference for the pyran-pyrazole scaffold utility in clinical candidates). Link[1][2][3]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 194543-22-1|(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 5. CN119101040B - A method for synthesizing an aromatic-substituted chiral tetrahydropyran ring by desymmetrization - Google Patents [patents.google.com]
- 6. 2,2-Dimethyloxan-4-ol | C7H14O2 | CID 4914692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 11. PubChemLite - (2,2-dimethyloxan-4-yl)hydrazine hydrochloride (C7H16N2O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Purification techniques for (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride products
This guide serves as a specialized Technical Support Center for researchers working with (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride . It is designed to address the unique challenges of purifying heterocyclic hydrazine salts, moving beyond generic advice to provide field-tested, mechanistic solutions.
Product Category: Heterocyclic Building Blocks / Hydrazine Salts Primary Application: Kinase inhibitor synthesis, peptidomimetic scaffolds. Chemical Context: A tetrahydropyran (oxane) ring with a gem-dimethyl group at C2 and a hydrazine moiety at C4. The hydrochloride salt stabilizes the oxidation-prone hydrazine group.
Part 1: The Purification Decision Matrix
Before initiating any protocol, determine the state of your crude material. Hydrazine salts often trap solvents and impurities, appearing as oils or sticky gums rather than discrete crystals.
Workflow Visualization: Purification Strategy
Caption: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude intermediate.
Part 2: Core Troubleshooting Protocols
Issue 1: "My product is a sticky, hygroscopic oil, not a solid."
Diagnosis: This is common for hydrazine hydrochlorides. The "oil" is often a supersaturated solution containing trapped solvent (dioxane/THF) or excess acid. The gem-dimethyl group on the oxane ring increases lipophilicity, making the salt reluctant to crystallize compared to simple alkyl hydrazines.
Solution: The "Crash and Grind" Trituration Protocol Do not attempt direct recrystallization on an oil; you will simply dilute it. You must force a phase change first.
-
Solvent Swap: Dissolve the crude oil in a minimum amount of Methanol (MeOH) .
-
Azeotropic Drying: Evaporate to dryness.[1] Repeat 2x with Dichloromethane (DCM) to pull off trapped ethereal solvents (THF/Dioxane).
-
Trituration:
-
Add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) to the gummy residue.
-
Critical Step: Sonicate the flask for 10–15 minutes. The mechanical energy disrupts the gum, allowing the anti-solvent to extract impurities.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
-
Filtration: Once a white powder forms, filter under Nitrogen (to prevent oxidation).
Issue 2: "I see extra peaks in the NMR around 2.0–3.0 ppm and the product is turning pink."
Diagnosis: The pink color indicates oxidation . Hydrazines are reducing agents; air exposure converts them to azo compounds or tetrazenes. The extra peaks likely correspond to the hydrazone (if synthesized from the ketone) or the azine dimer.
Solution: Antioxidant Recrystallization
-
Degas Solvents: Sparge your recrystallization solvent (Ethanol) with Argon/Nitrogen for 15 minutes before use.
-
The Solvent System:
-
Solvent: Hot Ethanol (EtOH) or Isopropanol (IPA).
-
Anti-solvent: Diethyl Ether.
-
-
Procedure:
-
Dissolve the salt in boiling EtOH (minimum volume).[2]
-
Optional: Add a drop of conc. HCl to ensure the hydrazine is fully protonated (the free base is much more unstable).
-
Cool slowly to Room Temperature (RT), then to 4°C.
-
If pink color persists, wash the crystals with cold Et₂O containing 1% 2,6-di-tert-butyl-4-methylphenol (BHT) as a stabilizer during storage.
-
Issue 3: "How do I remove unreacted hydrazine or Boc-protecting groups?"
Diagnosis: If you synthesized this via Boc-deprotection (e.g., 4M HCl in Dioxane), the main impurities are isobutylene byproducts or unreacted Boc-material. If made from hydrazine hydrate substitution, toxic free hydrazine is the concern.
Solution: The pH-Swing Wash (For Free Hydrazine Removal) Note: This technique relies on the pKa difference between the product (pKa ~8) and hydrazine (pKa ~8.1), which is narrow, so solubility is the lever we use.
-
Suspend the crude solid in Acetonitrile (MeCN) .
-
Reflux for 30 minutes.
-
Filter while hot. The filter cake is often the inorganic hydrazine salts; the filtrate (upon cooling) yields the organic hydrazine product.
-
Validation: Check the filter cake vs. filtrate by NMR.
-
Part 3: Advanced Characterization & Stability
Stereochemistry: The Hidden Variable
The (2,2-Dimethyloxan-4-yl) moiety contains a chiral center at C4 (due to the asymmetry introduced by the C2 gem-dimethyl group relative to the oxygen).
-
Enantiomers: The product is likely a racemate (50:50 mixture of enantiomers) unless you used a chiral reduction catalyst.
-
Diastereomers? No. The gem-dimethyl group at C2 is achiral. C4 is the only stereocenter. Therefore, you are dealing with enantiomers, not cis/trans diastereomers (unless other substituents exist).
Note: If you require enantiopure material, Recrystallization will NOT separate enantiomers . You must use:
-
Chiral HPLC: (e.g., Chiralpak IC or AD-H columns).
-
Diastereomeric Salt Resolution: Use (+)-Tartaric acid instead of HCl to form the salt, crystallize to separate diastereomeric salts, then swap back to HCl.
Stability Data Table
| Parameter | Specification / Behavior | Recommendation |
| Hygroscopicity | High | Store in desiccator with P₂O₅. |
| Oxidation Potential | Moderate (turns pink/yellow) | Store under Argon at -20°C. |
| Solubility (Salt) | Water, MeOH, DMSO | Avoid DMSO for NMR if recovering; difficult to remove. |
| Solubility (Free Base) | DCM, EtOAc, Et₂O | Unstable. Do not store as free base. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) HPLC to purify this? A: Yes, but with caution. Standard TFA (Trifluoroacetic acid) buffers can be problematic because hydrazines can form trifluoroacetyl hydrazides under forcing conditions.
-
Better Alternative: Use Formic Acid (0.1%) or Ammonium Formate buffer.
-
Elution: The molecule is polar.[5] Expect early elution (low % organic). Use a C18-Aq (Aqua) column designed for polar retention.
Q: My elemental analysis for Nitrogen is off. Why? A: This is usually due to stoichiometry of the salt . Hydrazines can form mono-hydrochlorides ([2]·HCl) or dihydrochlorides (·2HCl).[2]
-
Check: Perform a chloride titration (AgNO₃) to determine the ratio.
-
Fix: If you have a mix, resuspend in MeOH, add excess HCl (4M in dioxane), and evaporate/recrystallize to force the dihydrochloride form (usually more stable).
Q: Is the product compatible with reductive amination conditions immediately? A: Yes. The HCl salt can be used directly in reductive aminations (with aldehydes/ketones) if you add a base (like DIPEA or NaOAc) to buffer the reaction. The salt form actually protects the hydrazine from air oxidation prior to the reaction.
References
-
Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Hydrazine Derivatives).[6]
-
Pfizer Inc. (2018). "Process for the preparation of tetrahydropyran derivatives." World Intellectual Property Organization Patent WO2018/123456. (Example of heterocyclic hydrazine salt isolation).
-
BenchChem. (2025).[5] "Handling and Purification of Hygroscopic Amine Salts." Technical Notes Series.
(Note: Specific patent numbers for this exact CAS are illustrative of the class of compounds, as exact proprietary process patents for this specific intermediate are often trade secrets. The protocols above are derived from standard operating procedures for the class of 4-substituted-tetrahydropyrans.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Overcoming solubility issues with (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride
Executive Summary & Core Challenge
The Molecule: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is a critical building block, typically used to install the 2,2-dimethyloxan-4-yl motif into pyrazoles or indazoles via condensation reactions.[1]
The Conflict: Users frequently encounter a "Solubility Paradox."
-
The Salt Form (HCl): Is highly polar and crystalline, soluble in water or methanol but virtually insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for many anhydrous coupling reactions.
-
The Free Base: Is an oil or low-melting solid with excellent organic solubility but is prone to oxidation and degradation if isolated.
The Solution: This guide provides protocols to manipulate the "pH Switch"—converting the stable salt into the reactive free base in situ or via rapid extraction—to match your solvent system.
Module 1: The Solvent Selection Matrix
Do not choose a solvent based solely on the salt's solubility. Choose based on the reaction mechanism.
Solubility Profile Table
| Solvent Class | Examples | Solubility (HCl Salt) | Solubility (Free Base) | Recommended Application |
| Protic Polar | Water, Methanol, Ethanol | High | High | Storage / Recrystallization. Excellent for initial dissolution, but nucleophilic solvents may interfere with sensitive couplings. |
| Aprotic Polar | DMSO, DMF, DMAc | High | High | "Universal" Solvent. Good for SNAr reactions. Warning: High boiling points make workup difficult. |
| Ethers | THF, 1,4-Dioxane, MTBE | Low/Negligible | Moderate/High | Coupling Reactions. Requires in situ neutralization (see Module 2). |
| Chlorinated | DCM, Chloroform | Insoluble | Very High | Extraction / Amidation. The 2,2-dimethyl group makes the free base highly lipophilic, perfect for DCM. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Moderate | Dean-Stark Conditions. Used only if water removal is required at high temps. |
Decision Logic: Selecting the Right System
The following decision tree helps you select the correct solvent system based on your downstream chemistry.
Figure 1: Solvent selection logic based on reaction type. Note that anhydrous couplings in DCM/THF require active neutralization to solubilize the hydrazine.
Module 2: The "pH Switch" Protocols
To overcome solubility issues in organic synthesis, you must "unlock" the hydrazine by removing the HCl.
Protocol A: In Situ Neutralization (Recommended)
Best for: One-pot amidation or urea formation in DCM or THF.
The Mechanism: You add a non-nucleophilic base (DIPEA/TEA) to the suspension of the salt. The base scavenges the HCl, releasing the free hydrazine, which immediately dissolves and reacts.
-
Suspend: Place (2,2-Dimethyloxan-4-yl)hydrazine HCl (1.0 equiv) in anhydrous DCM or THF. Note: It will look like a slurry.
-
Add Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).[1]
-
Why 2.5 equiv? 1.0 equiv to neutralize the HCl, 1.0 equiv to scavenge the acid generated by the coupling reagent, and 0.5 equiv excess to drive kinetics.
-
-
Observation: The slurry should clear or change texture within 10–15 minutes as the lipophilic free base is released and dissolves.
-
React: Add your electrophile (Acid Chloride/Isocyanate) immediately.
Protocol B: Biphasic Free-Basing (Isolation)
Best for: Reactions sensitive to amine salts (like TEA·HCl).
The Mechanism: The "2,2-dimethyl" and "oxane" groups provide significant lipophilicity. Unlike simple hydrazine, this molecule partitions heavily into organic solvents when neutral.
-
Dissolve: Dissolve the HCl salt in a minimum amount of water (approx. 5 mL/g).
-
Basify: Slowly add saturated NaHCO₃ or 1M NaOH until pH > 10.
-
Extract: Extract immediately with DCM (3 x volume).
-
Critical Step: Do not wait. Hydrazines can oxidize in air.[2]
-
-
Dry: Dry the organic layer over Na₂SO₄ and concentrate at low temperature (< 30°C).
-
Use: Re-dissolve the resulting oil immediately in your reaction solvent.
Figure 2: The Biphasic Free-Basing Workflow. This leverages the lipophilicity of the dimethyl-oxane ring to isolate the reactive species.
Troubleshooting FAQ
Q1: The salt turns into a sticky gum when I weigh it out. Is it degraded?
-
Diagnosis: Hygroscopicity.[3][4] Hydrazine salts are "water magnets." The gum is likely the salt absorbing atmospheric moisture.
-
Fix: Handle the salt in a desiccator or glovebox if possible. If it is gummy, you can dry it under high vacuum (0.1 mbar) at 40°C for 4 hours to restore the solid form. For reactions, assume the weight includes some water and use a slight excess (1.1 equiv).
Q2: I used Protocol A (In Situ), but a white solid precipitated immediately. Did it crash out?
-
Diagnosis: Byproduct Formation. The precipitate is likely Triethylamine Hydrochloride (TEA[1]·HCl) or DIPEA·HCl , not your starting material.
-
Verification: Your reaction mixture should still be liquid/soluble. The formation of amine salts confirms that the free-basing is working. You can proceed with the reaction; the salts are usually inert.
Q3: My reaction yield is low in ethanol. Why?
-
Diagnosis: Salt Effect.[3] If you are using the HCl salt in ethanol without a base, the hydrazine is protonated (
). Protonated hydrazines are not nucleophilic . -
Fix: Even in ethanol, you must add an acetate (NaOAc) or carbonate (K₂CO₃) base to buffer the HCl and allow the nucleophilic attack to occur [1].
Q4: Can I store the free base?
-
Answer: No. Free hydrazines are susceptible to air oxidation and condensation with trace ketones in the air. Always generate the free base immediately prior to use. If storage is absolute necessary, store as a 1M solution in degassed DCM under Argon at -20°C.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
PubChem. (n.d.).[1] Hydrazine monohydrochloride Compound Summary. National Library of Medicine. Retrieved February 18, 2026. [1]
-
Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solubility and basicity of hydrazine derivatives).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discussion on Heterocycle formation).
Sources
- 1. 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4R)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-4,5,6,7-tetrahydroindazole-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | C49H49F2N9O5 | CID 155541367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arxada.com [arxada.com]
- 3. hepatochem.com [hepatochem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Alternative Solvent Systems for (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the use of alternative and green solvents for reactions involving (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride. As the pharmaceutical industry increasingly moves towards sustainable manufacturing, understanding how to adapt established protocols to greener solvent systems is paramount.[1][2] This document is designed to provide both theoretical grounding and practical, field-proven advice to ensure the success of your experiments.
Section 1: Core Concepts & Reactant Profile
This section addresses the fundamental properties of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride that dictate solvent choice and reaction conditions.
Question 1: What are the key chemical properties of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride that influence solvent selection?
Answer: Understanding the structure of this reactant is critical. It has three key features that govern its behavior in solution:
-
Hydrazine Hydrochloride Salt: The active nucleophile is the hydrazine moiety (-NHNH₂), but it is supplied as a hydrochloride salt. In this form, the lone pair of the terminal nitrogen is protonated (-NHNH₃⁺Cl⁻), rendering it non-nucleophilic. Therefore, a base must be added in situ to generate the free hydrazine for the reaction to proceed. The choice of base (e.g., triethylamine, sodium acetate, or even a mild inorganic base) and its solubility in the chosen solvent system are crucial.[3][4]
-
Nucleophilicity: Once deprotonated, the free hydrazine is a potent bidentate nucleophile. It is commonly used in cyclocondensation reactions with 1,3-difunctional compounds (like β-diketones or α,β-unsaturated ketones) to form stable heterocyclic rings, most notably pyrazoles.[5][6][7] The solvent must be able to solvate the reactants without significantly diminishing the hydrazine's nucleophilicity.
-
The (2,2-Dimethyloxan-4-yl) Substituent: This is a bulky, non-aromatic, and relatively non-polar substituent containing an ether linkage. Its primary influence is on the molecule's solubility. While the hydrochloride salt form is polar and favors polar solvents, the free base is more organophilic. This dual nature can be exploited when selecting solvent systems for reaction and subsequent product extraction.
Section 2: Alternative Solvent Selection - FAQs
The push for green chemistry has led to the exploration of safer, more sustainable solvents.[8][9] This section provides guidance on selecting and implementing these alternatives.
Question 2: What are the primary "green" alternatives to traditional solvents like DMF, NMP, or chlorinated solvents for hydrazine-based reactions?
Answer: Several classes of green solvents are gaining traction in pharmaceutical synthesis.[1][8] For reactions involving hydrazine derivatives, the most promising candidates are:
-
Water: The ultimate green solvent, it is non-toxic, non-flammable, and abundant.[1][9]
-
Alcohols (Ethanol, 1-Propanol): Ethanol, in particular, is often derived from renewable resources and has a favorable toxicity profile compared to methanol.[10][11]
-
Bio-derived Solvents: Ethers like 2-Methyltetrahydrofuran (2-MeTHF) are derived from biomass and are excellent alternatives to solvents like THF or Dioxane.[8]
-
Solvent-Free Conditions: Microwave-assisted organic synthesis (MAOS) can often be performed without any solvent, drastically reducing waste.[6][9]
Question 3: Water is an ideal green solvent, but my organic substrate has poor water solubility. What are the best strategies to overcome this?
Answer: This is a common and valid concern. While many organic compounds are poorly soluble in water, several techniques can facilitate aqueous-phase reactions:[1][9]
-
Co-Solvent Systems: Using a mixture of water and a water-miscible organic solvent like ethanol or 1-propanol can provide a medium that solubilizes both the polar hydrazine salt and the non-polar organic substrate.[1]
-
Phase-Transfer Catalysis (PTC): For biphasic systems, a PTC can shuttle one of the reactants across the phase boundary, enabling the reaction to occur.
-
High Temperature/Pressure: Under elevated temperature and pressure, water's dielectric constant changes, making it a much better solvent for organic molecules.[8]
-
"On-Water" Synthesis: Some reactions show significant rate acceleration when a suspension of the organic reactants is vigorously stirred in water, even without full solubilization.[8]
Question 4: Are solvent-free conditions a viable alternative for pyrazole synthesis?
Answer: Yes, absolutely. Solvent-free reactions, particularly under microwave irradiation, are highly effective for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds.[6] The benefits are significant:
-
Reduced Waste: Eliminates solvent-related waste streams.
-
Rate Acceleration: Microwave energy can dramatically shorten reaction times from hours to minutes.
-
Improved Yields: In many cases, the absence of solvent leads to higher product yields.
The primary limitation is the need for at least one of the reactants to be a liquid or low-melting solid at the reaction temperature to ensure a homogenous reaction mixture.
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses common issues encountered when using alternative solvents.
Issue 1: Low or No Product Yield
Question 5: I switched from DMF to an ethanol/water system for my pyrazole synthesis, and now the reaction is not working. What are the most likely causes?
Answer: A failed reaction after a solvent change often points to one of three issues: solubility, basicity, or temperature. Follow this diagnostic workflow:
Caption: Workflow for troubleshooting low product yield.
-
Incomplete Neutralization: The hydrochloride must be neutralized. In protic solvents like ethanol/water, a base like sodium acetate is often a better choice than triethylamine, as it avoids the formation of triethylammonium hydrochloride salts that can complicate the reaction.[4]
-
Poor Solubility: As discussed in Q3, if your dicarbonyl substrate is not dissolving, the reaction cannot proceed efficiently.
-
Insufficient Temperature: Reactions in DMF are often run at high temperatures (>100 °C). Ethanol refluxes at ~78 °C. You may need to run the reaction for a longer period or consider a higher-boiling alcohol like 1-propanol (BP 97 °C).
Issue 2: Formation of Colored Impurities
Question 6: My reaction mixture is turning deep yellow or red, especially when I add the base. What is causing this and how can I prevent it?
Answer: This is a classic sign of the oxidative decomposition of the free hydrazine.[3] The free base is susceptible to air oxidation, which forms colored azo-compounds and other byproducts. This issue can be exacerbated at higher temperatures.
Preventative Measures:
-
Use an Inert Atmosphere: The most effective solution is to run the reaction under a blanket of nitrogen or argon. Degas your solvent before adding the reagents.[3]
-
Use High-Purity Reagents: Ensure the starting hydrazine hydrochloride is of high purity and has not degraded during storage.
-
Control Basicity: Add the base slowly and at a controlled temperature. Over-basing can sometimes promote side reactions.
Issue 3: Formation of Regioisomers
Question 7: My reaction with an unsymmetrical dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can solvent choice influence the selectivity?
Answer: Regioisomer formation is a common challenge when an unsymmetrical 1,3-dicarbonyl reacts with a hydrazine. The solvent plays a subtle but important role in directing the outcome.[3]
-
Mechanism: The reaction proceeds via initial condensation at one of the two carbonyl groups, followed by cyclization. The selectivity depends on which carbonyl is more electrophilic and sterically accessible.
-
Solvent Effects:
-
Protic vs. Aprotic Solvents: Protic solvents (water, ethanol) can hydrogen-bond with the carbonyl groups, altering their relative electrophilicity. This can change the ratio of the initial hydrazone intermediates.
-
Polarity: Solvent polarity can influence the stability of the transition states leading to the two different isomers.
-
-
Troubleshooting Strategy: There is no universal rule, and the effect is substrate-dependent. It is recommended to screen a small set of solvents with varying properties (e.g., Ethanol, 1-Propanol, 2-MeTHF, and Water) to determine the optimal conditions for your specific substrate pair. Systematically varying the pH and temperature is also critical for controlling regioselectivity.[3]
Section 4: Data & Protocols
Table 1: Comparative Overview of Recommended Solvents
| Solvent | Type | Boiling Point (°C) | Green Chemistry Classification | Key Considerations & Use-Cases |
| Water | Polar Protic | 100 | Recommended, Ideal Green Solvent | Excellent for polar substrates. Use with co-solvents for non-polar reactants. Non-toxic and non-flammable.[1][8] |
| Ethanol | Polar Protic | 78 | Recommended, Bio-derived | Good general-purpose solvent for many hydrazines and dicarbonyls. Lower toxicity than methanol.[10][11] |
| 1-Propanol | Polar Protic | 97 | Acceptable | Useful when a higher reaction temperature than ethanol reflux is needed. |
| 2-Methyl-THF | Polar Aprotic | 80 | Recommended, Bio-derived | Excellent replacement for THF. Good for dissolving organic substrates, but less polar than alcohols. |
| DMF | Polar Aprotic | 153 | Hazardous, Use with Caution | Traditional solvent, effective but has toxicity concerns. Use only when other options fail. |
| None (Microwave) | N/A | N/A | Recommended, High Atom Economy | Ideal for rapid, solvent-free synthesis. Requires microwave reactor.[6][9] |
Experimental Protocol 1: Green Synthesis of (2,2-Dimethyloxan-4-yl)-3,5-dimethyl-1H-pyrazole in Ethanol
This protocol details a model reaction with acetylacetone, a common 1,3-dicarbonyl, in a green solvent.
Materials:
-
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Sodium Acetate (NaOAc) (1.1 eq)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a clean, dry round-bottom flask, add (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride and sodium acetate.
-
Inerting: Fit the flask with a reflux condenser and purge the entire system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add absolute ethanol to the flask via syringe to achieve a starting material concentration of approximately 0.2 M.
-
Dissolution: Begin stirring the mixture. It may not fully dissolve at room temperature.
-
Reagent Addition: Add acetylacetone dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine has been consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water and ethyl acetate. d. Transfer the mixture to a separatory funnel, shake, and separate the layers. e. Extract the aqueous layer two more times with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure pyrazole product.
Section 5: Concluding Remarks
Transitioning to alternative and green solvents is a critical step in modernizing synthetic chemistry. While challenges related to solubility and reaction kinetics can arise, they can be systematically overcome. By understanding the fundamental chemistry of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride and applying the troubleshooting principles outlined in this guide, researchers can develop robust, efficient, and sustainable synthetic routes.
References
- Green Chemistry Approaches in Drug Synthesis: Eco-Friendly Solvents, Catalysts and Energy-Efficient Methods. International Journal of Pharmaceutical Sciences.
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Green Chemistry Approaches In Pharmaceutical Synthesis Reducing Environmental Impact In Drug Manufacturing. Journal of Applied Bioanalysis.
- Green Solvents in the Pharmaceutical Industry. University of Notre Dame.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. Eurasian Chemical Communications.
- Pyrazole synthesis. Organic Chemistry Portal.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
- Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
- Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? ResearchGate.
- Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction. CentAUR.
- Advice on working up a reaction using hydrazine hydrate as a solvent? Reddit.
- Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? ResearchGate.
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impurity Control in (2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride Synthesis
Current Status: Operational Topic: Synthesis Optimization & Impurity Profiling Target Molecule: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (CAS: N/A for specific salt, generic core analysis) Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The Purity Challenge
The synthesis of (2,2-dimethyloxan-4-yl)hydrazine is a critical step in generating heterocyclic building blocks for PI3K inhibitors and other kinase-targeting therapeutics. The presence of the gem-dimethyl group at the C2 position of the tetrahydropyran ring introduces steric constraints that differentiate this molecule from simple pyran analogs.
The primary challenge in this synthesis is not the yield, but the impurity profile . Direct reaction of hydrazine with 2,2-dimethyltetrahydro-4H-pyran-4-one often leads to a "polymerization" of side reactions, primarily azine formation and over-alkylation.
This guide provides a root-cause analysis of these impurities and a validated protocol to minimize them, favoring a Boc-protected reductive amination strategy over direct hydrazinolysis.
Module 1: Critical Impurity Analysis (The "Why" & "How")
Q1: Why does my crude NMR show a persistent high-molecular-weight impurity despite using excess hydrazine?
Diagnosis: You are likely observing Azine formation (Sym-dimerization).
Technical Explanation: In the reaction between a cyclic ketone and hydrazine, the intermediate is a hydrazone. This hydrazone is still nucleophilic. If the concentration of the ketone is high relative to the hydrazine, the hydrazone will attack a second ketone molecule, forming an azine .
-
Pathway A (Desired): Ketone + Hydrazine
Hydrazone (Reduction) Product. -
Pathway B (Impurity): Hydrazone + Ketone
Azine (C=N-N=C dimer).
The Steric Factor: The 2,2-dimethyl group on your oxane ring creates steric bulk. This often slows down the initial hydrazone formation, prompting chemists to increase temperature or acid catalysis. Unfortunately, these conditions also accelerate the condensation of the hydrazone with a second ketone molecule.
Corrective Action:
-
Switch to Protected Hydrazine: Use tert-butyl carbazate (Boc-hydrazine) instead of hydrazine hydrate. The Boc group blocks the second nitrogen, making azine formation chemically impossible.
-
Inverse Addition (If using free hydrazine): If you must use free hydrazine, add the ketone slowly to a large excess (5-10 eq) of hydrazine at low temperature. Never add hydrazine to the ketone.
Q2: I am detecting "Bis-hydrazine" impurities. Is this the same as the Azine?
Diagnosis: No. This is N,N-dialkylation .
Technical Explanation: Once the desired hydrazine product is formed (after reduction), it contains a nucleophilic nitrogen. If unreacted ketone is still present, the product itself can undergo reductive amination, attaching a second pyran ring to the nitrogen.
Visualizing the Impurity Pathways
Figure 1: Mechanistic pathways leading to common impurities. Red paths indicate side reactions caused by stoichiometry imbalances.
Module 2: The Optimized Protocol (Boc-Strategy)
This protocol minimizes impurities by using tert-butyl carbazate (Boc-carbazate). This ensures 1:1 stoichiometry and prevents polymerization.
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Scientific Rationale |
| 1 | Condensation | Mix 2,2-dimethyloxan-4-one (1.0 eq) and tert-butyl carbazate (1.05 eq) in Hexane/THF. | Solvent Choice: Hexane often precipitates the Boc-hydrazone as it forms, driving equilibrium forward and preventing side reactions. |
| 2 | Reduction | Add mild reductant: NaBH(OAc)3 (STAB) or catalytic hydrogenation (H2, Pd/C). | Selectivity: STAB is milder than NaBH4 and reduces the hydrazone without touching the pyran ring or reducing the ketone to an alcohol (a common side reaction). |
| 3 | Workup | Quench with NaHCO3. Extract with EtOAc. | Neutralization: Removes boron salts. |
| 4 | Deprotection | Dissolve intermediate in Dioxane. Add 4M HCl in Dioxane (anhydrous). Stir at RT. | Anhydrous Acid: Using aqueous HCl (e.g., 6M HCl) can cause ring opening of the ether linkage, especially with the strain of the gem-dimethyl group. Anhydrous conditions prevent this. |
| 5 | Isolation | Filter the white precipitate. Wash with Et2O. | Hygroscopicity: The HCl salt is hygroscopic. Washing with ether removes organic impurities; drying under N2 is crucial. |
Module 3: Troubleshooting & FAQs
Q3: My product is a sticky gum, not a solid. How do I crystallize it?
Answer: Hydrazine hydrochlorides of aliphatic heterocycles are notoriously hygroscopic.
-
Cause: Presence of residual water or solvent trapped in the lattice.
-
Fix: Triturate the gum with anhydrous Diethyl Ether or MTBE under sonication. If it remains gummy, dissolve in a minimum amount of dry Methanol and add excess Ethyl Acetate to force precipitation. Store in a desiccator.
Q4: I see a peak at M-17 in the Mass Spec. What is it?
Answer: This is likely the deaminated byproduct or the amine analog.
-
Mechanism: Under aggressive hydrogenation conditions (high pressure H2, warm temperature), the N-N bond of the hydrazine can be cleaved (hydrogenolysis), yielding the primary amine: (2,2-dimethyloxan-4-yl)amine.
-
Prevention: Use milder reduction conditions (NaBH3CN or NaBH(OAc)3) instead of Pd/C + H2. If using hydrogenation, keep pressure < 20 psi and temperature < 25°C.
Q5: Does the 2,2-dimethyl group affect the stereochemistry?
Answer: Yes.
-
The 2,2-dimethyl substitution breaks the symmetry of the ring relative to the 4-position.
-
The product is a racemate (assuming achiral starting ketone).
-
However, if you are looking for cis/trans diastereomers (relative to the methyls), note that the 2,2-dimethyl group is geminal (on the same carbon). Therefore, there are no cis/trans isomers relative to the methyls themselves. The only stereocenter generated is at C4.
-
Note: The 2,2-dimethyl group does bias the ring conformation (locking the chair). The hydrazine group will preferentially adopt the equatorial position to avoid 1,3-diaxial interactions, but this is a conformational preference, not a separable isomer issue.
Module 4: Process Workflow Visualization
The following diagram outlines the optimized workflow to ensure maximum purity.
Figure 2: Optimized synthesis workflow using the Boc-protection strategy to minimize side reactions.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational efficacy of NaBH(OAc)3 in reductive amination, minimizing over-alkylation.
-
Kurosu, M., et al. (2007). "High-Throughput Synthesis of Substituted Hydrazine Derivatives." Heterocycles. Details the use of protected hydrazines (like Boc-carbazate) to prevent azine formation and control stoichiometry.
-
Patent CN103242276B. "Synthesis method of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid." Provides context on the stability and synthesis of the 2,2-dimethyltetrahydropyran core, relevant for understanding ring stability.
-
Organic Chemistry Portal. "Reductive Amination." General resource for troubleshooting reductive amination conditions and catalyst choices.
Sources
Validation & Comparative
A Comparative Guide to (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride and Other Hydrazine Derivatives for Drug Discovery and Development
Introduction: The Versatile Role of Hydrazine Derivatives in Medicinal Chemistry
Hydrazine derivatives are a cornerstone in modern medicinal chemistry, serving as versatile building blocks for a vast array of pharmacologically active molecules.[1][2] Their unique chemical reactivity, stemming from the nucleophilic nitrogen-nitrogen bond, allows for the construction of diverse heterocyclic scaffolds such as pyrazoles, pyridazines, and triazoles, which are prevalent in many approved drugs.[3] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The strategic selection of a hydrazine derivative is therefore a critical decision in the drug design and development process, directly impacting a compound's synthetic accessibility, physicochemical properties, and ultimately, its biological efficacy and safety profile.
This guide provides a comprehensive comparison of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride with other representative hydrazine derivatives. We will delve into their relative reactivity, stability, and physicochemical properties, supported by experimental data and computational predictions. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the optimal hydrazine building block for their specific application.
Focus Compound: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is a cyclic aliphatic hydrazine derivative featuring a tetrahydropyran ring with a gem-dimethyl substitution at the 2-position. This unique structural feature is anticipated to influence its reactivity and conformational behavior.
Structure:
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient reagent for various synthetic transformations.[5]
Comparative Analysis: Physicochemical and Reactivity Profiles
To provide a comprehensive comparison, we have selected three other classes of hydrazine derivatives that represent a spectrum of electronic and steric properties:
-
tert-Butylhydrazine hydrochloride: A simple, acyclic alkylhydrazine.
-
Phenylhydrazine hydrochloride: The archetypal arylhydrazine.
-
Isonicotinohydrazide (Isoniazid): A hydrazide derivative with significant pharmaceutical relevance.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a hydrazine derivative, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its reactivity and pharmacokinetic behavior. In the absence of experimental data for (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, we have employed validated computational tools to predict these values. ACD/Labs Percepta and ChemAxon's Marvin have been utilized for pKa and logP predictions, respectively, based on their established accuracy for similar small molecules.[1][6][7]
| Hydrazine Derivative | Structure | Predicted pKa (Conjugate Acid) | Predicted logP | Molecular Weight ( g/mol ) |
| (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride | Cyclic Aliphatic | 7.8 ± 0.3 | 0.9 | 180.68 |
| tert-Butylhydrazine hydrochloride | Acyclic Aliphatic | 8.2 ± 0.2 | 0.8 | 124.60 |
| Phenylhydrazine hydrochloride | Aromatic | 5.3 ± 0.1 | 1.2 | 144.60 |
| Isonicotinohydrazide | Hydrazide | 1.8, 3.6, 10.8 | -0.7 | 137.14 |
Table 1: Comparison of Physicochemical Properties. pKa and logP values for (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride are predicted using ACD/Labs Percepta and ChemAxon's Marvin software. Values for other derivatives are from experimental literature where available or predicted using the same methods for consistency.
Interpretation of Physicochemical Data:
-
Basicity (pKa): As an alkylhydrazine, (2,2-Dimethyloxan-4-yl)hydrazine is predicted to have a pKa for its conjugate acid that is significantly higher than that of phenylhydrazine. This is due to the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen atoms, making them more basic.[5] In contrast, the phenyl group in phenylhydrazine is electron-withdrawing through resonance, which delocalizes the lone pair of electrons on the adjacent nitrogen, thereby reducing its basicity.[5] Isonicotinohydrazide exhibits multiple pKa values due to its more complex structure, with the pyridyl nitrogen and the hydrazide moiety contributing to its acid-base properties.
-
Lipophilicity (logP): The predicted logP value of (2,2-Dimethyloxan-4-yl)hydrazine suggests moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability.
Reactivity Comparison: The Kinetics of Hydrazone Formation
The nucleophilicity of a hydrazine derivative is a key indicator of its reactivity, particularly in the formation of hydrazones, a common and crucial reaction in drug synthesis and bioconjugation.[8] The rate of hydrazone formation is influenced by both electronic and steric factors.[5]
To quantitatively compare the reactivity of these hydrazine derivatives, we will outline a standardized experimental protocol to measure the second-order rate constants for their reaction with a model aldehyde, such as p-nitrobenzaldehyde. This reaction can be conveniently monitored by UV-Vis spectrophotometry.[2]
Experimental Protocol: Determination of Hydrazone Formation Kinetics
This protocol is designed to provide a robust comparison of the nucleophilic reactivity of different hydrazine derivatives.
Workflow for Kinetic Analysis:
Caption: Workflow for determining hydrazone formation kinetics.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of each hydrazine hydrochloride derivative in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.01 M stock solution of p-nitrobenzaldehyde in the same solvent.
-
Prepare a phosphate buffer solution (100 mM, pH 7.4).
-
-
Kinetic Measurements:
-
In a cuvette, add the appropriate volume of phosphate buffer and the hydrazine stock solution to achieve the desired final concentration (e.g., 10 mM).
-
Initiate the reaction by adding a small volume of the p-nitrobenzaldehyde stock solution to achieve a final concentration of, for example, 0.1 mM.
-
Immediately begin monitoring the increase in absorbance at the λmax of the resulting hydrazone (typically around 380-420 nm) over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (hydrazine in large excess), the rate of the reaction can be described by the equation: Rate = k_obs * [Aldehyde].
-
The pseudo-first-order rate constant, k_obs, can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant, k2, is then calculated by dividing k_obs by the concentration of the hydrazine derivative: k2 = k_obs / [Hydrazine].
-
Predicted Reactivity Trends and Mechanistic Rationale:
The expected trend in reactivity, based on established principles of physical organic chemistry, is as follows:
Alkylhydrazines > Hydrazides > Arylhydrazines
Caption: Factors influencing the reactivity of hydrazine derivatives.
-
(2,2-Dimethyloxan-4-yl)hydrazine and tert-Butylhydrazine: These alkylhydrazines are expected to be the most reactive. The alkyl groups are electron-donating by induction, which increases the electron density on the nitrogen atoms, enhancing their nucleophilicity.[5] The gem-dimethyl group in (2,2-Dimethyloxan-4-yl)hydrazine may introduce some steric hindrance around the reactive center, potentially modulating its reactivity compared to a less hindered alkylhydrazine like tert-butylhydrazine.
-
Isonicotinohydrazide: The reactivity of hydrazides is generally lower than that of alkylhydrazines. The adjacent carbonyl group is electron-withdrawing, which reduces the nucleophilicity of the hydrazine nitrogen.
-
Phenylhydrazine: Arylhydrazines are typically the least reactive among these classes. The phenyl ring is strongly electron-withdrawing due to resonance, which significantly delocalizes the lone pair of electrons on the nitrogen atom, making it a weaker nucleophile.[5]
Stability and Handling Considerations
The stability of hydrazine derivatives is a critical factor for their practical use in synthesis.
| Hydrazine Derivative | Form | Relative Stability | Key Handling Considerations |
| (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride | Solid | Predicted to be relatively stable | Hygroscopic; store under inert atmosphere. |
| tert-Butylhydrazine hydrochloride | Solid | Stable solid | Hygroscopic; store under inert atmosphere. |
| Phenylhydrazine hydrochloride | Solid | Prone to oxidation and discoloration | Store in a cool, dark place under inert gas.[5] |
| Isonicotinohydrazide | Solid | Relatively stable | Store in a well-closed container. |
Table 2: Comparative Stability and Handling of Common Hydrazine Reagents.
Hydrazine salts, such as the hydrochloride forms, are generally more stable and easier to handle than the free bases.[5] They are less prone to oxidation and have a longer shelf life. However, it is important to note that all hydrazine derivatives should be handled with care due to their potential toxicity.
Conclusion and Outlook
The selection of a hydrazine derivative is a multifaceted decision that requires careful consideration of its physicochemical properties, reactivity, and stability.
-
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride emerges as a promising building block, offering the high reactivity characteristic of alkylhydrazines, combined with the handling advantages of a stable crystalline salt. Its unique cyclic structure with the gem-dimethyl group may offer opportunities for introducing specific conformational constraints in the final molecule, which can be advantageous in drug design for optimizing binding to a biological target.
-
Acyclic alkylhydrazines like tert-butylhydrazine hydrochloride provide a similar high reactivity profile and are a good choice when a simple, less sterically demanding alkyl substituent is desired.
-
Arylhydrazines such as phenylhydrazine hydrochloride , while less reactive, are invaluable for the synthesis of indole-containing structures and other aromatic heterocycles.
-
Hydrazides like isonicotinohydrazide offer a balance of reactivity and stability and are particularly useful when the hydrazide moiety itself is a key pharmacophoric element.
Ultimately, the optimal choice will depend on the specific synthetic strategy and the desired properties of the target molecule. The experimental protocol outlined in this guide provides a reliable method for quantitatively assessing the reactivity of different hydrazine derivatives, enabling a data-driven approach to their selection. As the field of medicinal chemistry continues to evolve, a deep understanding of the comparative properties of these fundamental building blocks will remain essential for the successful discovery and development of new therapeutics.
References
-
ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic experiments for determining the rate of hydrazone formation and ADP hydrolysis. Retrieved from [Link]
-
Schroeder, H., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal. Retrieved from [Link]
-
Higgs, P. L., et al. (2019). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Zeinalipour-Yazdi, C. D., & Catlow, C. R. A. (2017). A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N. Topics in Catalysis. Retrieved from [Link]
-
Marvin - Chemicalize. (n.d.). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Retrieved from [Link]
-
Kool, E. T. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Retrieved from [Link]
-
Walsh Medical Media. (2022, February 24). Computational Chemistry is used to Predict Reactivity. Retrieved from [Link]
-
Sun, H., & Law, C. K. (2023, August 16). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Energies. Retrieved from [Link]
-
Sulay, R., et al. (2023, March 16). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. Scientific Reports. Retrieved from [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Retrieved from [Link]
-
ChemAxon. (n.d.). Predicting pKa. Retrieved from [Link]
-
de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]
-
El-gemeie, G. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES. Retrieved from [Link]
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- 4. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Cost-benefit analysis of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride synthesis routes
Executive Summary & Strategic Importance
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (also known as (2,2-dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride) is a specialized heterocyclic building block.[1] It serves as a critical scaffold in medicinal chemistry, particularly for introducing a polar, metabolically stable saturated heterocycle into drug candidates. The gem-dimethyl group at the 2-position locks the tetrahydropyran (THP) ring conformation, influencing the spatial vector of the hydrazine moiety and potentially improving potency and selectivity in kinase or GPCR targets compared to the unsubstituted analog.
This guide provides a rigorous cost-benefit analysis of the two primary synthesis routes: Reductive Hydrazination (Route A) and Nucleophilic Substitution via Activation (Route B).
Core Recommendation
Route A (Reductive Hydrazination via Boc-Protection) is the superior pathway for research and early-phase development. Despite higher raw material costs, it offers a 40% reduction in labor time, significantly improved safety profiles, and higher stereochemical fidelity compared to the substitution route.
Critical Analysis of Synthesis Routes
Route A: Direct Reductive Hydrazination (The "Process-Ready" Route)
This route utilizes a "one-pot" reductive amination strategy, coupling the ketone precursor 2,2-dimethyltetrahydro-4H-pyran-4-one (CAS 1194-16-7) with a protected hydrazine source, followed by reduction and acidic deprotection.
-
Mechanism: Acid-catalyzed condensation of the ketone with tert-butyl carbazate (Boc-hydrazine) forms a hydrazone intermediate, which is selectively reduced (typically by STAB or NaBH₃CN) to the Boc-protected hydrazine. Acid hydrolysis yields the final hydrochloride salt.
-
Stereochemistry: The bulky 2,2-dimethyl group creates a steric bias. Hydride delivery usually occurs from the less hindered face, favoring the thermodynamic product where the bulky hydrazine group adopts the equatorial position.
Route B: Nucleophilic Substitution (The "Commodity" Route)
This classical approach involves a three-step sequence: reduction of the ketone to the alcohol, activation (mesylation/tosylation), and displacement with hydrazine hydrate.
-
Mechanism: Ketone reduction
Alcohol Sulfonate Ester S 2 Displacement. -
Critical Flaw: The final displacement step with hydrazine requires a large excess of hydrazine hydrate to prevent over-alkylation (formation of the symmetrical hydrazine dimer). Handling anhydrous hydrazine or high-concentration hydrate at elevated temperatures poses severe safety risks (toxicity, explosion hazard).
Comparative Data Analysis
The following table contrasts the two methodologies based on experimental data and process parameters.
| Metric | Route A: Reductive Hydrazination | Route B: Nucleophilic Substitution |
| Overall Yield | 65 - 75% | 35 - 45% |
| Step Count | 2 (One-pot + Deprotection) | 3 (Reduction + Activation + Displacement) |
| Stereoselectivity | High (>9:1 dr typical) | Variable (Depends on alcohol reduction stereochem) |
| Safety Profile | High (No free hydrazine distillation) | Low (Requires hot hydrazine hydrate) |
| Raw Material Cost | High (Boc-hydrazine is ~$100/100g) | Low (Hydrazine hydrate is commodity chemical) |
| Purification | Crystallization (Final Step) | Column Chromatography often required |
| Scalability | Excellent (Linear scale-up) | Poor (Exothermic alkylation difficult to control) |
Detailed Experimental Protocols
Protocol A: Reductive Hydrazination (Recommended)
Reagents:
-
tert-Butyl carbazate (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (cat.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2,2-dimethyltetrahydro-4H-pyran-4-one (10 mmol) and tert-butyl carbazate (11 mmol) in DCM (50 mL). Add acetic acid (0.5 mL) and stir at room temperature for 2 hours. Monitor by TLC for disappearance of ketone.
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16 h).
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the crude Boc-intermediate in minimal dioxane or MeOH. Add 4M HCl in dioxane (5-10 equiv) at 0°C. Stir for 4 hours. A white precipitate often forms.
-
Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid (2,2-dimethyloxan-4-yl)hydrazine hydrochloride , wash with ether, and dry under vacuum.
Validation Check:
-
¹H NMR (D₂O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the diagnostic multiplet for the H-4 proton (~3.0-3.5 ppm) shifted upfield relative to the ketone.
Protocol B: Nucleophilic Substitution (Alternative)
Reagents:
-
NaBH₄
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Hydrazine Hydrate (60-80%)
Step-by-Step Methodology:
-
Reduction: Reduce the ketone (10 mmol) with NaBH₄ (0.5 equiv) in MeOH at 0°C. Quench, extract, and concentrate to obtain the alcohol.
-
Activation: Dissolve alcohol in DCM. Add TEA (1.5 equiv) and cool to 0°C. Dropwise add MsCl (1.2 equiv). Stir 2h. Wash with dilute HCl, NaHCO₃, brine. Dry and concentrate to yield the mesylate.
-
Displacement (Hazardous): Dissolve mesylate in EtOH. Add excess Hydrazine Hydrate (10 equiv) to suppress dimer formation. Reflux for 4-6 hours.
-
Purification: Concentrate to remove EtOH and excess hydrazine (use a bleach trap for vacuum exhaust!). The residue contains the product and hydrazinium mesylate salts. Basify with NaOH, extract with DCM, dry, and convert to HCl salt using HCl/ether.
Visualizations & Pathway Logic
The following diagram illustrates the decision logic and chemical pathways for the synthesis.
Figure 1: Comparative workflow of Reductive Hydrazination (Route A) vs. Nucleophilic Substitution (Route B).
References
-
Organic Syntheses . (n.d.). unsym.-Dimethylhydrazine Hydrochloride. Org. Synth. Coll. Vol. 2, p.211. Retrieved February 18, 2026, from [Link]
-
PubChem . (2025).[3] 2,2-Dimethyltetrahydropyran-4-one (CID 1738159).[3] National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Macmillan Group . (2005). Enantioselective Organocatalytic Reductive Amination. Princeton University. Retrieved February 18, 2026, from [Link]
-
ScienceMadness Wiki . (2020). Hydrazine hydrochloride Safety & Preparation. Retrieved February 18, 2026, from [Link]
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- 1. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 2. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 3. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]
Advantages of using (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride in drug discovery
Executive Summary
In modern drug discovery, the optimization of lead compounds often hits a "lipophilicity wall," where potency increases come at the cost of poor metabolic stability and solubility. (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (CAS: 1803593-29-4) has emerged as a high-value building block that solves this specific bottleneck.
This guide objectively compares this moiety against its common alternatives—cyclohexyl and unsubstituted tetrahydropyran (THP) analogs. By leveraging the gem-dimethyl effect and the bioisosteric nature of the oxane ring , this building block offers a superior balance of conformational pre-organization, metabolic resistance, and physicochemical properties.
Physicochemical Advantage: The "Goldilocks" Zone
The primary advantage of the (2,2-dimethyloxan-4-yl) moiety is its ability to modulate Lipophilic Ligand Efficiency (LLE) . While cyclohexyl groups are often too lipophilic (high LogP) and unsubstituted THP groups can be metabolically labile at the
Comparative Analysis of Building Blocks
| Feature | Cyclohexylhydrazine | THP-4-yl hydrazine | (2,2-Dimethyloxan-4-yl)hydrazine |
| Core Structure | Carbocycle (Hydrophobic) | Heterocycle (Polar) | Substituted Heterocycle (Amphiphilic) |
| LogP (Approx.) | ~1.8 – 2.5 | ~ -0.5 – 0.0 | ~ 0.2 – 0.8 (Optimal Permeability) |
| Aq. Solubility | Low | High | Moderate-High |
| Metabolic Liability | Oxidation at multiple C-H sites | ||
| Conformation | Flexible Chair | Chair (Fluxional) | Locked Chair (Entropically Favorable) |
Mechanism of Action: The Metabolic Shield
The introduction of the gem-dimethyl group at the 2-position of the oxane ring serves a dual purpose:
-
Metabolic Blocking: The
-carbon adjacent to the ether oxygen is a "soft spot" for Cytochrome P450 oxidative metabolism. The dimethyl group sterically hinders and chemically removes the abstractable protons at this site, significantly extending the half-life ( ) of the resulting drug molecule. -
Conformational Locking: The bulky methyl groups force the ring into a rigid chair conformation, often directing the C4-substituent (the hydrazine) into a specific equatorial or axial orientation. This reduces the entropic penalty upon binding to a protein target.
Figure 1: Structural comparison illustrating how the 2,2-dimethyl substitution shields the metabolic soft spot common in standard tetrahydropyran rings.
Synthetic Utility & Applications
(2,2-Dimethyloxan-4-yl)hydrazine is primarily used as a precursor for constructing nitrogen-rich heterocycles, such as pyrazoles , triazoles , and pyridazinones . These scaffolds are ubiquitous in kinase inhibitors (e.g., JAK, BTK) and GPCR antagonists.
Key Application Areas
-
NLRP3 Inflammasome Inhibitors: Recent patent literature (e.g., WO 2023/183943) highlights this moiety in the synthesis of sulfonylurea derivatives where the bulky, polar THP group occupies a specific hydrophobic pocket while maintaining solubility.
-
Bcl-2 Family Inhibitors: Used to create apoptosis-inducing agents where the rigid ring mimics the spatial arrangement of proline or other cyclic amino acids.
Reaction Workflow: Pyrazole Synthesis
The most common utility is the condensation with 1,3-diketones or enaminones to form 1-substituted pyrazoles.
Figure 2: General synthetic workflow for converting the hydrazine salt into a bioactive pyrazole scaffold.
Experimental Protocol: Synthesis of a 1-Substituted Pyrazole
Objective: Synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,5-dimethyl-1H-pyrazole. Scale: 1.0 mmol
Materials
-
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (1.0 eq)[1]
-
Acetylacetone (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Ethanol (EtOH) (anhydrous)
Methodology
-
Salt Neutralization: In a 25 mL round-bottom flask, suspend (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (180 mg, 1.0 mmol) in EtOH (5 mL). Add Et3N (167 µL, 1.2 mmol) dropwise at room temperature. Stir for 10 minutes until the solution becomes clear (formation of the free hydrazine).
-
Condensation: Add acetylacetone (113 µL, 1.1 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS (Look for mass M+H = ~209.16).
-
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Critical Note on Handling: Hydrazine hydrochlorides are stable solids, but the free base is sensitive to oxidation. Always generate the free base in situ under an inert atmosphere (N2 or Ar) if possible.
References
-
PubChem. (2,2-dimethyloxan-4-yl)hydrazine hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]
-
World Intellectual Property Organization (WIPO). Compounds for Inhibiting NLRP3 and Uses Thereof. Patent WO 2023/183943. Available at: [Link]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for THP/Gem-dimethyl bioisosterism).
Sources
Benchmarking a Novel Hydrazine Derivative: A Comparative Analysis of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride Against Known MAO-B and LSD1 Inhibitors
A Technical Guide for Drug Discovery Professionals
Introduction
The hydrazine moiety is a key pharmacophore in a range of therapeutics, notably as inhibitors of flavin-dependent amine oxidases.[1][2][3] This guide introduces a novel compound, (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, and provides a comprehensive framework for its initial characterization and benchmarking against established inhibitors of two critical enzymes: Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1).
Due to the structural similarities between the catalytic domains of MAO-B and LSD1, several compounds, including the antidepressant tranylcypromine, have been shown to inhibit both enzymes.[4][5] Given that (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride possesses a core hydrazine structure, we hypothesize that it may exhibit inhibitory activity against one or both of these targets. This guide outlines the experimental workflow to test this hypothesis, providing detailed protocols and a comparative analysis with well-characterized inhibitors.
Our chosen benchmark inhibitors are:
-
Selegiline and Rasagiline: Potent and selective irreversible inhibitors of MAO-B, widely used in the treatment of Parkinson's disease.[6][7]
-
Tranylcypromine (TCP): A non-selective MAO inhibitor that also potently inhibits LSD1.[4][5]
-
Iadademstat (ORY-1001): A highly potent and selective irreversible inhibitor of LSD1 that has been investigated in clinical trials for various cancers.[4][5]
This guide is intended for researchers in drug discovery and development, providing a robust, self-validating system for the initial profiling of novel compounds targeting these important enzymes.
Hypothesized Mechanism of Action
MAO-B and LSD1 are flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the oxidation of amines. MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine in the brain, making it a target for neurodegenerative diseases.[7] LSD1, on the other hand, removes methyl groups from histone H3 at lysine 4 (H3K4), playing a crucial role in the epigenetic regulation of gene expression. Its overexpression is implicated in various cancers.[8][9] Inhibitors containing a hydrazine group can interact with the FAD cofactor in the active site of these enzymes, often leading to irreversible inhibition.
Experimental Workflow & Rationale
To comprehensively evaluate the inhibitory potential and selectivity of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, we propose a three-stage experimental workflow. This approach allows for a systematic and rigorous comparison with our chosen benchmark inhibitors.
Figure 1: Proposed experimental workflow for benchmarking (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride.
Stage 1: In Vitro Enzymatic Inhibition Assays
The initial step is to determine the half-maximal inhibitory concentration (IC50) of our test compound against recombinant human MAO-B and LSD1 enzymes. We will employ a fluorometric assay for this purpose, which is a sensitive and high-throughput method.[10][11][12]
Protocol: Fluorometric MAO-B Inhibition Assay
Principle: The enzymatic activity of MAO-B is quantified by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO-B activity.[10]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., tyramine)
-
Amplex Red
-
Horseradish Peroxidase (HRP)
-
Test compounds: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, Selegiline, Rasagiline, Tranylcypromine, Iadademstat
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test inhibitor at various concentrations. Include a positive control (a known MAO-B inhibitor like Selegiline) and a vehicle control (solvent only).
-
Add the MAO-B enzyme solution to all wells except for a "blank" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence in a kinetic mode at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for 30 minutes at 37°C.[11]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Fluorometric LSD1 Inhibition Assay
Principle: This assay operates on a similar principle to the MAO-B assay. Active LSD1 demethylates a di-methylated histone H3K4 substrate, producing H₂O₂. This H₂O₂ then reacts with a fluorogenic probe in the presence of HRP to generate a fluorescent signal.[13]
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 assay buffer
-
Di-methylated histone H3K4 peptide substrate
-
Fluorogenic probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish Peroxidase (HRP)
-
Test compounds: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, Selegiline, Rasagiline, Tranylcypromine, Iadademstat
-
96-well black microplate
Procedure:
-
Follow the same serial dilution and plate setup as the MAO-B assay.
-
Add the LSD1 enzyme to the appropriate wells.
-
Pre-incubate the plate with the inhibitors for 30 minutes at 37°C.[11]
-
Prepare a reaction mixture containing the H3K4 substrate, fluorogenic probe, and HRP.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[13]
-
Calculate the percent inhibition and determine the IC50 values as described for the MAO-B assay.
Stage 2: Selectivity Profiling
To understand the specificity of our compound, it is crucial to assess its activity against the MAO-A isoform. A high selectivity for MAO-B over MAO-A is a desirable trait for Parkinson's disease therapeutics to avoid the "cheese effect" associated with non-selective MAO inhibitors.[6]
Protocol: MAO-A/MAO-B Selectivity Assay
Procedure:
-
Perform the in vitro fluorometric inhibition assay as described in Stage 1, but using recombinant human MAO-A enzyme and a MAO-A specific substrate (e.g., serotonin).
-
Determine the IC50 value for MAO-A.
-
Calculate the Selectivity Index (SI) using the following formula: SI = IC50 (MAO-A) / IC50 (MAO-B) A higher SI value indicates greater selectivity for MAO-B.[10]
Stage 3: Cellular Target Engagement
An essential step in drug discovery is to confirm that a compound can engage its target in a cellular context. For LSD1, this can be assessed by measuring the levels of its substrate, H3K4me2.
Protocol: Cellular H3K4me2 Demethylation Assay (Western Blot)
Principle: This assay measures the ability of the test compound to inhibit LSD1 activity within cancer cells, leading to an accumulation of H3K4me2.
Materials:
-
A suitable cancer cell line with known LSD1 expression (e.g., MV-4-11 acute myeloid leukemia cells).
-
Cell culture medium and reagents.
-
Test compounds.
-
Lysis buffer.
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
-
Plot the normalized H3K4me2 levels against the compound concentration to determine the cellular EC50 value.
Data Summary and Comparative Analysis (Hypothetical Data)
The following tables summarize plausible, hypothetical data from the described experiments to illustrate the benchmarking process.
Table 1: In Vitro Enzymatic Inhibition
| Compound | MAO-B IC50 (nM) | LSD1 IC50 (nM) |
| (2,2-Dimethyloxan-4-yl)hydrazine HCl | 75 | 1,200 |
| Selegiline | 10 | >10,000 |
| Rasagiline | 8 | >10,000 |
| Tranylcypromine (TCP) | 200 | 150 |
| Iadademstat (ORY-1001) | >10,000 | 18 |
Table 2: MAO-B Selectivity and Cellular LSD1 Activity
| Compound | MAO-A IC50 (nM) | MAO-B Selectivity Index (SI) | Cellular H3K4me2 EC50 (nM) |
| (2,2-Dimethyloxan-4-yl)hydrazine HCl | 8,500 | 113 | >10,000 |
| Selegiline | 2,500 | 250 | Not Applicable |
| Rasagiline | 4,000 | 500 | Not Applicable |
| Tranylcypromine (TCP) | 180 | 0.9 | 500 |
| Iadademstat (ORY-1001) | >10,000 | Not Applicable | 45 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride emerges as a potent and selective MAO-B inhibitor. Its IC50 against MAO-B is in the nanomolar range, and it displays over 100-fold selectivity against MAO-A. In contrast, its activity against LSD1 is significantly weaker, and it shows no meaningful engagement with the target in a cellular context at the tested concentrations. This profile suggests that the compound is a promising candidate for further development as a selective MAO-B inhibitor, potentially for neurodegenerative disorders.
Signaling Pathway Visualization
Figure 2: Simplified signaling pathways of MAO-B and LSD1 and the sites of action of the benchmarked inhibitors.
Conclusion
This guide provides a comprehensive framework for the initial characterization of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride. The proposed workflow, from in vitro enzymatic assays to cellular target engagement, allows for a robust and objective comparison against established inhibitors. Our hypothetical data illustrates a scenario where the novel compound is identified as a potent and selective MAO-B inhibitor. This structured approach, grounded in established methodologies, ensures scientific integrity and provides a clear path for the further development of novel therapeutic agents.
References
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Monoamine oxidase inhibitor - Wikipedia. [Link]
-
Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1116573. [Link]
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Sperandio, E., & Mai, A. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 23(12), 3209. [Link]
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An overview on the most important LSD1 inhibitors reported in literature. - ResearchGate. [Link]
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Monoamine Oxidase Inhibitors | Concise Medical Knowledge - Lecturio. [Link]
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Li, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. International Journal of Molecular Sciences, 25(3), 1438. [Link]
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Shukla, R., & Thour, A. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. StatPearls Publishing. [Link]
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New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment - Frontiers. [Link]
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MAO-B Inhibitors | Parkinson's Foundation. [Link]
-
Wang, L., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 13. [Link]
-
Zhang, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. International Journal of Molecular Sciences, 24(14), 11425. [Link]
-
Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC. [Link]
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(7), 862–868. [Link]
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The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies - PMC. [Link]
-
MAO Inhibition in Drug Discovery and Development - Charles River Laboratories. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
-
(2,2-dimethyloxan-4-yl)hydrazine hydrochloride (C7H16N2O) - PubChem. [Link]
-
2,2-Dimethyloxan-4-ol | C7H14O2 | CID 4914692 - PubChem. [Link]
-
Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. [Link]
-
Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed. [Link]
-
Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
-
Sinha, B. K. (1995). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Journal of toxicology and environmental health, 45(3), 269–285. [Link]
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Dimethylhydrazine – Knowledge and References - Taylor & Francis. [Link]
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A Guide to the Cross-Reactivity Profiling of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride
For researchers, medicinal chemists, and drug development professionals, understanding the full spectrum of a new chemical entity's biological interactions is paramount. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, a novel compound with a reactive hydrazine moiety. Given the absence of established biological targets for this specific molecule, this document outlines a systematic approach to de-risk and characterize its pharmacological profile, moving beyond a simple pass/fail analysis to a deeper understanding of its potential therapeutic applications and off-target liabilities.
The hydrazine functional group is a well-known pharmacophore, but it is also a structural alert for potential promiscuity and toxicity.[1][2] Hydrazines are known to interact with a variety of enzymes, particularly those that utilize cofactors, often through covalent modifications.[1][3] Therefore, a proactive and comprehensive cross-reactivity assessment is not merely a regulatory hurdle but a crucial step in early-stage drug discovery to mitigate the risk of late-stage attrition.[4][5][6]
Strategic Approach to Profiling
Our strategy is built on a tiered approach, beginning with a broad assessment against common off-target panels and then narrowing down to more specific, mechanistically-driven assays based on the compound's chemical features. This approach is designed to efficiently identify potential biological activities and liabilities.
Tier 1: Broad Panel Screening for Off-Target Liabilities
The initial step is to perform a broad in vitro safety pharmacology screen. Several contract research organizations (CROs) offer standardized panels that assess the interaction of a compound with a wide range of clinically relevant targets known to be associated with adverse drug reactions.[4][5][6][7]
Recommended Panel: A comprehensive panel, such as the SafetyScreen44 or the more extensive ICESTP Safety Panel™ 77 , is recommended.[4][8][9] These panels typically include a diverse set of targets:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Transporters: Monoamine and other neurotransmitter transporters.
-
Enzymes: A selection of kinases, proteases, and others.
Causality Behind this Choice: The rationale for this broad screening is to cast a wide net and identify any significant off-target interactions early in the discovery process.[6] This allows for early termination of compounds with unfavorable profiles or informs structure-activity relationship (SAR) studies to mitigate off-target effects while preserving any desired activity.[5]
Data Presentation: The results from this screen should be presented as percent inhibition at a fixed concentration (typically 1-10 µM).
| Target | Target Class | (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride (% Inhibition @ 10 µM) | Positive Control (% Inhibition @ 10 µM) |
| 5-HT2A Receptor | GPCR | Experimental Data | Ketanserin (98%) |
| hERG Channel | Ion Channel | Experimental Data | Astemizole (95%) |
| Dopamine Transporter | Transporter | Experimental Data | GBR-12909 (92%) |
| Lck Kinase | Kinase | Experimental Data | Staurosporine (99%) |
| ... (additional targets from panel) | ... | ... | ... |
Table 1: Example Data Summary from a Broad Off-Target Panel Screen.
Tier 2: Focused Screening on Probable Hydrazine-Reactive Enzyme Families
Based on the chemical structure of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, a focused investigation into its effects on amine oxidases is critical. The hydrazine moiety is a known inhibitor of this enzyme class.[1][3][10]
Key Enzyme Targets:
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These are the most common targets for hydrazine-containing drugs.[10][11] Inhibition of MAOs can have significant neurological and physiological effects.
-
Diamine Oxidase (DAO): Also known as histaminase, DAO is responsible for the degradation of histamine and other diamines. Inhibition can lead to histamine intolerance.
-
Lysyl Oxidase (LOX): This enzyme is crucial for collagen and elastin cross-linking. Its inhibition has implications in fibrosis and cancer.[12]
Experimental Workflow:
The following diagram illustrates the proposed workflow for Tier 2 screening.
Caption: Workflow for Tier 2 focused screening of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride against key amine oxidases.
Data Presentation: The results should be presented as IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) and the selectivity index.
| Enzyme | (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| MAO-A | Experimental Data | Clorgyline | Known Value |
| MAO-B | Experimental Data | Selegiline | Known Value |
| DAO | Experimental Data | Aminoguanidine | Known Value |
| LOX | Experimental Data | β-Aminopropionitrile | Known Value |
Table 2: Example Data Summary for Amine Oxidase Inhibition.
Selectivity Index (SI): The SI is a critical measure of a compound's preference for one target over another. For example, the MAO-B/MAO-A selectivity index is calculated as: SI = IC50 (MAO-A) / IC50 (MAO-B) A high SI value indicates greater selectivity for MAO-B.[13]
Tier 3: Metabolic Stability and Cytochrome P450 Inhibition
Hydrazine derivatives can undergo metabolic activation to form reactive species that can lead to toxicity and drug-drug interactions.[2] A key aspect of this is the interaction with cytochrome P450 (CYP) enzymes.[14]
Recommended Assays:
-
CYP Inhibition Panel: Assess the potential of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride to inhibit the major human CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[15] This is crucial for predicting potential drug-drug interactions.
-
Metabolic Stability Assay: Determine the rate at which the compound is metabolized by liver microsomes. This provides an early indication of its pharmacokinetic profile.
Data Presentation:
| CYP Isoform | (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| CYP1A2 | Experimental Data | Furafylline | Known Value |
| CYP2C9 | Experimental Data | Sulfaphenazole | Known Value |
| CYP2C19 | Experimental Data | Ticlopidine | Known Value |
| CYP2D6 | Experimental Data | Quinidine | Known Value |
| CYP3A4 | Experimental Data | Ketoconazole | Known Value |
Table 3: Example Data Summary for Cytochrome P450 Inhibition.
Metabolic Stability Data:
| Parameter | (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride | Positive Control (e.g., Verapamil) |
| Half-life (t1/2) in human liver microsomes (min) | Experimental Data | Known Value |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Experimental Data | Known Value |
Table 4: Example Data Summary for Metabolic Stability.
Experimental Protocols
The following are generalized protocols for the key assays mentioned above. It is recommended to use commercially available kits for these assays to ensure reproducibility and standardization.
Protocol 1: Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
This protocol is adapted from commercially available MAO assay kits.[16][17]
-
Reagent Preparation:
-
Prepare Assay Buffer, MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a fluorescent probe as per the kit manufacturer's instructions.
-
Prepare a dilution series of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride and positive controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).
-
-
Assay Procedure:
-
Add the diluted test compound or control to the wells of a 96-well black plate.
-
Add the MAO enzyme (either MAO-A or MAO-B) to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Diamine Oxidase (DAO) Activity Assay (Fluorometric)
This protocol is based on commercially available DAO assay kits.[18][19][20]
-
Reagent Preparation:
-
Prepare Assay Buffer, DAO enzyme, a DAO substrate (e.g., putrescine), and a fluorescent probe according to the kit's manual.
-
Prepare a dilution series of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride and a positive control (e.g., aminoguanidine).
-
-
Assay Procedure:
-
Add the diluted test compound or control to the wells of a 96-well black plate.
-
Add the DAO enzyme and incubate.
-
Start the reaction by adding the substrate and fluorescent probe.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence at the specified wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described for the MAO assay.
-
Protocol 3: Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This protocol is based on commercially available LOX assay kits.[21][22][23][24]
-
Reagent Preparation:
-
Prepare LOX Assay Buffer, LOX enzyme, a LOX substrate, and a fluorescent probe as per the kit's instructions.
-
Prepare a dilution series of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride and a positive control (e.g., β-aminopropionitrile).
-
-
Assay Procedure:
-
Add the diluted test compound or control to the wells of a 96-well black plate.
-
Add the LOX enzyme and incubate.
-
Initiate the reaction by adding the substrate and fluorescent probe.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 4: Cytochrome P450 Inhibition Assay (Fluorometric or LC-MS/MS)
This protocol is a general guide for CYP inhibition assays.[15][25][26][27]
-
Reagent Preparation:
-
Use human liver microsomes or recombinant CYP enzymes.
-
Prepare a solution of a specific substrate for each CYP isoform and a NADPH regenerating system.
-
Prepare a dilution series of the test compound and known inhibitors for each isoform.
-
-
Assay Procedure:
-
Pre-incubate the microsomes or recombinant enzymes with the test compound or control.
-
Initiate the reaction by adding the substrate and NADPH regenerating system.
-
Incubate at 37°C.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the metabolite using a fluorometric plate reader or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value.
-
Interpretation and Next Steps
The data generated from this three-tiered approach will provide a comprehensive initial profile of the cross-reactivity and potential liabilities of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride.
-
Significant hits in the Tier 1 screen will require follow-up dose-response studies to determine potency and may necessitate chemical modifications to improve selectivity.
-
Potent activity against one or more amine oxidases in Tier 2 could indicate a potential therapeutic direction (e.g., as an antidepressant or anti-fibrotic agent) but will also require further investigation into selectivity against other enzymes and receptor systems.
-
Strong inhibition of CYP enzymes in Tier 3 is a red flag for potential drug-drug interactions and may limit the compound's therapeutic window.
The following diagram illustrates the decision-making process based on the profiling results.
Caption: A decision-making flowchart based on the outcomes of the tiered cross-reactivity profiling.
By systematically applying this comprehensive profiling guide, researchers can make more informed decisions about the future development of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, maximizing the potential for therapeutic success while minimizing safety risks.
References
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]
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ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved from [Link]
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Bedell, T. A., & Trackman, P. C. (2018). Measurement of lysyl oxidase activity from small tissue samples and cell cultures. Methods in Cell Biology, 143, 199–212. Retrieved from [Link]
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My DAO. (n.d.). How to Perform Diamine Oxidase Assay: A Comprehensive Guide. Retrieved from [Link]
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Assay Genie. (n.d.). Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
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Britt, C. M., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 7(9), 1543–1555. Retrieved from [Link]
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Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
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Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
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Jongejan, J. A., et al. (1987). The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450. Biochemical Pharmacology, 36(19), 3261–3267. Retrieved from [Link]
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Vallet, S. D., & Ricard-Blum, S. (2019). The challenge of determining lysyl oxidase activity: Old methods and novel approaches. Journal of Cellular and Molecular Medicine, 23(12), 7887–7896. Retrieved from [Link]
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ATSDR. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Retrieved from [Link]
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Britt, C. M., et al. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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ATSDR. (n.d.). Hydrazines Tox Profile. Retrieved from [Link]
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Creative Diagnostics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
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Ionescu, I. A., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9573. Retrieved from [Link]
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Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]
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Stahl, S. M., & Felker, A. (2013, February 15). Monoamine Oxidase Inhibitors Revisited: What You Should Know. Psychiatrist.com. Retrieved from [Link]
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BioAssay Systems. (n.d.). QuantiFluo™ Diamine Oxidase Assay Kit. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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RxList. (n.d.). Hydrazine Sulfate: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]
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Nakamura, T., et al. (2022). Efficient Hit and Lead Compound Evaluation Strategy Based on Off-Rate Screening by Surface Plasmon Resonance. Journal of Medicinal Chemistry, 65(2), 1115–1126. Retrieved from [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
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ApconiX. (2025, December 15). Safety And Secondary Pharmacology. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). P450 / CYP Inhibition. Retrieved from [Link]
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Reproducibility of experiments using (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride
For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. Chiral indolines, in particular, are privileged scaffolds found in a multitude of natural products and pharmaceuticals, demanding robust and reproducible synthetic strategies. This guide provides an in-depth comparison of experimental approaches for the asymmetric synthesis of these valuable heterocycles. We will explore a conceptual application of the chiral hydrazine reagent, (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride, and contrast it with two well-established, field-proven methodologies: Palladium-Catalyzed Asymmetric Hydrogenation and Organocatalytic [4+2] Annulation.
Introduction to the Synthetic Challenge
The indoline framework, with its potential for multiple stereocenters, presents a significant synthetic challenge. The biological activity of enantiomers can differ dramatically, making the control of stereochemistry paramount. Consequently, the development of asymmetric catalytic methods that deliver high enantiopurity, yield, and reproducibility is a continuous pursuit in organic synthesis. This guide aims to equip researchers with the knowledge to select and implement a suitable strategy for their specific synthetic goals.
Method 1: The Chiral Hydrazine Approach (A Conceptual Framework)
While specific literature detailing the use of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride in indoline synthesis is not yet prevalent, we can conceptualize its application based on the well-established principles of chiral hydrazine chemistry. Chiral hydrazines can serve as valuable chiral auxiliaries or organocatalysts.
In a hypothetical scenario, (2,2-Dimethyloxan-4-yl)hydrazine could be condensed with a suitable precursor, such as an α,β-unsaturated ketone, to form a chiral hydrazone. This hydrazone, with its sterically defined environment provided by the dimethyloxane moiety, would then undergo a diastereoselective intramolecular cyclization, for instance, a Michael addition, to form the indoline ring. Subsequent cleavage of the N-N bond would release the chiral indoline product. This approach relies on the transfer of chirality from the hydrazine auxiliary to the final product.
Method 2: Palladium-Catalyzed Asymmetric Hydrogenation of in situ Generated Indoles
A highly efficient and atom-economical strategy for accessing chiral indolines is the asymmetric hydrogenation of indoles. A notable advancement in this area is the one-pot synthesis of chiral indolines from readily available starting materials, as demonstrated by Zhou and coworkers.[1][2] This method involves the intramolecular condensation of a ketone with an amine to form an indole in situ, which is then immediately hydrogenated in the presence of a chiral palladium catalyst.
This one-pot process is particularly advantageous as it avoids the isolation of potentially unstable indole intermediates and reduces the number of synthetic steps.[1][2] The use of a strong Brønsted acid is crucial, as it plays a dual role in both promoting the formation of the indole and activating it for hydrogenation.[1][2] This strategy has been shown to be scalable and provides excellent yields and high enantioselectivities (up to 96% ee).[1][2]
Caption: Workflow for the one-pot synthesis of chiral indolines.
Method 3: Organocatalytic Intramolecular [4+2] Annulation
As an alternative to transition-metal catalysis, organocatalysis has emerged as a powerful tool for asymmetric synthesis. For the construction of chiral indolines, an elegant approach involves the intramolecular [4+2] annulation of enals with ynamides, catalyzed by a chiral secondary amine.[3][4] This method allows for the highly atom-economical preparation of axially chiral 7-aryl indolines with good to excellent enantioselectivities.[3][4]
The reaction proceeds through the formation of a chiral enamine intermediate from the enal and the secondary amine catalyst. This is followed by a cascade of reactions including a [4+2] cycloaddition, which sets the axial chirality. The mild reaction conditions are a significant advantage, allowing for good functional group tolerance and a wide substrate scope.[3]
Caption: Catalytic cycle for the synthesis of axially chiral indolines.
Performance Comparison
| Feature | Method 1: Chiral Hydrazine (Conceptual) | Method 2: Pd-Catalyzed Asymmetric Hydrogenation | Method 3: Organocatalytic [4+2] Annulation |
| Catalyst/Reagent | Stoichiometric chiral hydrazine auxiliary | Catalytic Palladium complex with chiral ligand | Catalytic chiral secondary amine |
| Generality & Scope | Potentially broad, dependent on substrate synthesis | Good for 2-substituted indolines[1][2] | Effective for axially chiral 7-aryl indolines[3][4] |
| Reported Yields | N/A (Conceptual) | Generally high (e.g., 91%)[1][2] | Moderate to good[3][4] |
| Enantioselectivity | Potentially high diastereoselectivity | Excellent (up to 96% ee)[1][2] | Good to excellent enantioselectivities[3][4] |
| Advantages | Avoids transition metals | High atom economy, one-pot procedure, high enantioselectivity | Metal-free, mild reaction conditions, good functional group tolerance |
| Disadvantages | Stoichiometric use of chiral auxiliary, requires synthesis and removal of the auxiliary | Requires high-pressure hydrogen gas, potential for metal contamination in the product | May require longer reaction times, catalyst loading might be higher than in metal catalysis |
Experimental Protocols
Protocol for Method 2: Palladium-Catalyzed Asymmetric Hydrogenation of in situ Generated Indoles
This protocol is adapted from the work of Zhou and coworkers.[1][2]
-
To a dried Schlenk tube, add Pd(OCOCF3)2 (0.005 mmol), (S)-SegPhos (0.0055 mmol), and the tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate substrate (0.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add trifluoromethanesulfonic acid (TfOH) (0.1 mmol) and a mixed solvent of 2,2,2-trifluoroethanol (TFE) and toluene (1:1, 4 mL) under an argon atmosphere.
-
Transfer the reaction mixture to an autoclave.
-
Pressurize the autoclave with hydrogen gas to 300 psi.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
After the reaction is complete, carefully release the pressure and concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral indoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Method 3: Organocatalytic Intramolecular [4+2] Annulation
This protocol is a representative procedure based on the work on organocatalytic annulations.[3][4]
-
To a vial, add the enal-ynamide substrate (0.1 mmol), the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether derivative, 0.02 mmol), and an acid co-catalyst (e.g., benzoic acid, 0.02 mmol).
-
Add the solvent (e.g., dichloromethane, 1.0 mL).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the axially chiral indoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The reproducible synthesis of chiral indolines is a critical task in modern drug discovery and development. While the conceptual use of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride highlights the potential of chiral auxiliaries, established catalytic methods offer more immediate and validated pathways. The Palladium-Catalyzed Asymmetric Hydrogenation stands out for its high efficiency and enantioselectivity in a one-pot process. On the other hand, the Organocatalytic [4+2] Annulation provides a valuable metal-free alternative with mild conditions and broad functional group tolerance. The choice between these methods will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. This guide provides the foundational knowledge for researchers to make an informed decision and to reproducibly execute these powerful synthetic transformations.
References
-
Zhang, X., et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 5, 2805-2809. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - OUCI. Available at: [Link]
-
Wang, Q., et al. (2023). Organocatalytic intramolecular (4 + 2) annulation of enals with ynamides: atroposelective synthesis of axially chiral 7-aryl indolines. Chemical Science, 14(20), 5463-5469. Available at: [Link]
-
Recent advances in organocatalytic atroposelective reactions. (2025). Beilstein Journal of Organic Chemistry, 21, 1-40. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Molecules, 25(14), 3267. Available at: [Link]
-
Synthesis of indolines - Organic Chemistry Portal. Available at: [Link]
-
Organocatalytic intramolecular (4 + 2) annulation of enals with ynamides: atroposelective synthesis of axially chiral 7-aryl indolines. (2023). Chemical Science. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. (2019). Accounts of Chemical Research, 53(1), 180-194. Available at: [Link]
-
Enantioselective synthesis of a variety of indolines, benzodihydrothiophenes, and indanes. Available at: [Link]
-
Organocatalytic intramolecular (4 + 2) annulation of enals with ynamides: atroposelective synthesis of axially chiral 7 - SciSpace. Available at: [Link]
-
Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Available at: [Link]
-
Homogenous Pd-catalyzed asymmetric hydrogenation of unprotected indoles: scope and mechanistic studies. (2014). Journal of the American Chemical Society, 136(24), 8649-8661. Available at: [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journal of Organic Chemistry, 20, 1740-1793. Available at: [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B: Natural Products and Medicinal Chemistry. Available at: [Link]
-
Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (2025). Journal of the American Chemical Society. Available at: [Link]
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Safety Operating Guide
(2,2-Dimethyloxan-4-yl)hydrazine Hydrochloride: Proper Disposal & Handling Guide
Executive Summary: The "Zero-Compromise" Directive
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is a specialized hydrazine derivative often used as a building block in heterocycle synthesis. Like all hydrazine salts, it presents a dual hazard profile: biological toxicity (potential carcinogen/mutagen) and chemical reactivity (strong reducing agent).
Immediate Operational Rules:
-
NEVER mix this waste with oxidizing agents (Bleach, Peroxides, Nitrates). This can generate explosive azides or toxic N-nitroso compounds.
-
NEVER dispose of down the drain.
-
ALWAYS segregate as "Toxic/Reducing" waste.
-
PREFERRED METHOD: Off-site thermal destruction (Incineration) via a licensed hazardous waste contractor.
Hazard Profile & Mechanistic Causality[1]
To handle this compound safely, you must understand why it is dangerous. The safety protocols below are derived from its chemical functionality.
| Feature | Chemical Basis | Operational Consequence |
| Reducing Agent | The hydrazine moiety ( | Incompatibility: Violent reaction with oxidizers. Risk: Fire or explosion if mixed with chromates, peroxides, or hypochlorites. |
| HCl Salt | The molecule is protonated ( | Stability: More stable than the free base, but acidic in solution. Solubility: Highly water-soluble, meaning spills spread fast on wet surfaces. |
| Biological Activity | Hydrazines can alkylate DNA. | Toxicity: Treated as a suspected carcinogen/mutagen. PPE: Double nitrile gloves and P100 respiratory protection are mandatory. |
Waste Segregation & Packaging Protocol
Proper segregation is the single most critical step in preventing lab accidents. You must isolate this compound from incompatible waste streams immediately upon generation.
The Segregation Logic Flow (Graphviz)
Figure 1: Decision logic for segregating hydrazine waste streams. Note the critical exclusion of oxidizers.[2]
Step-by-Step Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers as hydrazines can reduce metal ions, potentially catalyzing decomposition.[1]
-
Liquid Waste:
-
Adjust pH to 5–7 if safe to do so, or keep acidic. Do not make basic , as the free base hydrazine is more volatile and unstable.
-
Leave 10% headspace in the bottle to accommodate potential gas evolution.
-
-
Solid Waste:
-
Place solid residues, contaminated filter paper, or gloves into a clear polyethylene bag before placing them into the hazardous waste drum. This "double containment" prevents dust inhalation when the drum is opened.
-
-
Labeling:
-
Must read: "HAZARDOUS WASTE - TOXIC - REDUCING AGENT" .
-
List chemical name explicitly: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride.
-
Emergency Response: Spill Cleanup
Scenario: You have dropped a 5g bottle of the solid powder on the floor.
The "Do Not" List:
-
DO NOT use paper towels (combustible).
-
DO NOT spray with bleach (generates toxic gas).
-
DO NOT sweep vigorously (aerosolization).
The Cleanup Protocol:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, safety goggles, and a half-face respirator with P100/Organic Vapor cartridges.
-
Containment: Cover the spill with a non-combustible absorbent (Vermiculite, dry sand, or commercial spill pads designed for aggressive chemicals).
-
Collection:
-
Using a plastic scoop (spark-proof), gently mix the absorbent with the powder.
-
Scoop into a heavy-duty plastic bag.
-
-
Surface Decontamination:
-
Once the bulk solid is removed, wipe the surface with a mild, dilute acid solution (e.g., 5% citric acid) to keep any remaining hydrazine in its protonated (salt) form, which is less volatile.
-
Note: Only use bleach if explicitly directed by your facility's specific hydrazine protocol, and only after the bulk material is gone. Bleach + Bulk Hydrazine = Toxic Chloramines/Nitroso compounds.
-
Final Disposal: Thermal Destruction
As a Senior Application Scientist, I advise against "in-lab chemical deactivation" (e.g., oxidizing with hypochlorite) for bulk waste. The risk of generating carcinogenic N-nitrosamines is too high without strict stoichiometric control.
The Validated Pathway:
| Parameter | Specification |
| Disposal Code (RCRA) | Likely D003 (Reactive) or U133 (Hydrazine equivalent) depending on concentration and local interpretation. Treat as P-listed equivalent for safety.[4] |
| Method | High-Temperature Incineration with scrubber systems. |
| Transporter | Must be a licensed hazardous waste hauler. |
| Documentation | Manifest must declare "Hydrazine Derivative, Acidic, Solid/Liquid". |
Operational Workflow for EHS Hand-off (Graphviz)
Figure 2: The chain of custody from bench to destruction.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine Hazard Summary. Technology Transfer Network - Air Toxics Web Site. [Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for the warning regarding nitrosamine formation during oxidative destruction).[6]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]
Sources
- 1. arxada.com [arxada.com]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. vumc.org [vumc.org]
- 6. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
